Zimeldine-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H17BrN2 |
|---|---|
Molekulargewicht |
317.22 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
OYPPVKRFBIWMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Deuterated Zimeldine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the pioneering selective serotonin reuptake inhibitor (SSRI), Zimeldine, and explores the anticipated characteristics of its deuterated analogue. Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic profiles of therapeutic agents.[1][2][3] This document outlines the foundational data of Zimeldine, the theoretical and practical implications of deuteration, detailed experimental protocols for property determination, and the underlying mechanism of action.
Introduction to Zimeldine and the Rationale for Deuteration
Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) brought to market for the treatment of depression.[4][5] Developed in the late 1970s and early 1980s, it represented a significant advancement over the less selective tricyclic antidepressants due to a more favorable side-effect profile, particularly a lack of anticholinergic effects.[4][5][6] Its mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[4][7][8] Despite its efficacy, Zimeldine was withdrawn from the market due to rare but serious neurological side effects, including Guillain-Barré syndrome.[4][7]
The concept of "deuterated drugs" involves replacing one or more hydrogen atoms in a molecule with its stable isotope, deuterium.[9] This substitution can significantly alter the drug's metabolic fate due to the "deuterium kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more resistant to metabolic cleavage than a carbon-hydrogen (C-H) bond.[10][11] This can lead to a slower rate of metabolism, potentially improving a drug's half-life, reducing the formation of toxic metabolites, and enhancing its overall therapeutic profile.[11] The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), demonstrated the clinical viability of this approach.[10][12][] While no specific data for deuterated Zimeldine is publicly available, this guide extrapolates its potential properties based on the known data for Zimeldine and the established principles of deuteration chemistry.
Physicochemical Properties of Zimeldine
The following table summarizes the known physical and chemical properties of Zimeldine. This data serves as a baseline for predicting the properties of a deuterated analogue.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇BrN₂ | [4][7][14] |
| Molecular Weight | 317.22 g/mol | [4][7][14][15][16] |
| IUPAC Name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine | [7] |
| CAS Number | 56775-88-3 | [7][14][16] |
| Physical Description | Powder | [16] |
| Density | ~1.3 g/cm³ | [15][16] |
| Boiling Point | 412.8 °C at 760 mmHg | [15] |
| Flash Point | 203.4 °C | [15] |
| Biological Half-Life | 8.4 ± 2.0 hours (Parent) 19.4 ± 3.6 hours (Norzimelidine) | [7][8] |
| Metabolism | N-demethylation to the active metabolite Norzimelidine. | [5][7][17] |
Anticipated Properties of Deuterated Zimeldine
Deuteration is not expected to significantly alter fundamental physicochemical properties like pKa, logP, or intrinsic solubility. However, it is designed to impact metabolic stability. The primary metabolic pathway for Zimeldine is N-demethylation to its active metabolite, Norzimelidine.[5][7][17] Strategically placing deuterium on the N-methyl groups (creating -CD₃ groups) would be the logical approach to slow this metabolic process.
The table below contrasts the known properties of Zimeldine with the expected properties of a deuterated version (e.g., Zimeldine-d6, where both N-methyl groups are deuterated).
| Property | Zimeldine (H) | Deuterated Zimeldine (D) (Anticipated) | Rationale for Change |
| Molecular Formula | C₁₆H₁₇BrN₂ | C₁₆H₁₁D₆BrN₂ | Replacement of 6 hydrogen atoms with deuterium on the N,N-dimethyl group. |
| Molecular Weight | 317.22 g/mol | Approx. 323.26 g/mol | Increased mass due to the presence of 6 neutrons from the deuterium atoms. |
| Rate of N-demethylation | Standard | Slower | The C-D bond is stronger than the C-H bond, leading to a higher activation energy for enzymatic cleavage by Cytochrome P450 enzymes, thus slowing metabolism (Kinetic Isotope Effect). |
| Biological Half-Life | 8.4 ± 2.0 hours | Longer | A reduced rate of metabolic clearance would lead to a longer residence time of the parent drug in the body.[11] |
| Plasma Exposure (AUC) | Standard | Higher | Slower metabolism would result in a greater overall exposure to the drug for a given dose. |
| Ratio of Metabolite/Parent | Norzimelidine is a major metabolite[7][17] | Lower | A slower rate of formation would decrease the relative concentration of the Norzimelidine metabolite compared to the parent drug. |
Experimental Protocols for Physicochemical Characterization
Accurate characterization of a new chemical entity like deuterated Zimeldine is crucial. Standard high-throughput and traditional methods are employed to determine key properties.[18][19][20][21]
4.1. Determination of pKa (Acid Dissociation Constant)
-
Methodology: Potentiometric Titration
-
Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a known concentration (typically 0.5-1 mM).
-
Titration: Place the solution in a thermostated vessel at 25°C. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M KOH) using an automated titrator.
-
Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation. For molecules with multiple ionizable centers, multiple pKa values will be obtained.
-
4.2. Determination of LogP/LogD (Lipophilicity)
-
Methodology: Shake-Flask Method (Gold Standard)
-
System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.
-
Equilibration: Dissolve a known amount of the compound in one of the phases. Add a precise volume of the second phase.
-
Shaking: Shake the mixture vigorously in a sealed container at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this ratio.
-
4.3. Determination of Aqueous Solubility
-
Methodology: Thermodynamic (Equilibrium) Solubility via Shake-Flask
-
Preparation: Add an excess amount of the solid compound to a known volume of a specific aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.
-
Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard curve. This concentration represents the equilibrium solubility.
-
Mechanism of Action & Signaling Pathway
Zimeldine functions by selectively inhibiting the serotonin transporter (SERT), a protein located on the presynaptic neuron.[6][7][8] This inhibition blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.[4][5] Deuteration of Zimeldine is not expected to alter this fundamental mechanism of action.
Caption: Mechanism of action of deuterated Zimeldine in the synaptic cleft.
Experimental Workflow for Physicochemical Profiling
The logical progression of experiments to characterize a novel deuterated compound is essential for efficient drug development. The workflow ensures that foundational data is gathered before proceeding to more complex biological assays.
Caption: Workflow for the physicochemical profiling of deuterated Zimeldine.
References
- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zimelidine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 11. Deuterated Compounds [simsonpharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Zimeldine [webbook.nist.gov]
- 15. Zimeldine | CAS#:56775-88-3 | Chemsrc [chemsrc.com]
- 16. Zimelidine | TargetMol [targetmol.com]
- 17. Biochemical effects of zimelidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physicochemical Characterization Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Zimeldine-d6 as a Tool for Studying Serotonin Transporter Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of Zimeldine and its deuterated analog, Zimeldine-d6, as tools for investigating the function of the serotonin transporter (SERT). Zimeldine, one of the first selective serotonin reuptake inhibitors (SSRIs), and its more potent active metabolite, Norzimeldine, serve as valuable research compounds for probing SERT activity. This document details their mechanism of action, summarizes available pharmacological data, and provides in-depth experimental protocols for their use in radioligand binding assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide presents visualizations of the serotonergic signaling pathway and relevant experimental workflows to facilitate a deeper understanding of the application of these compounds in neuroscience and drug discovery.
Introduction to Zimeldine and the Serotonin Transporter
Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression[1]. It functions by potently and selectively inhibiting the serotonin transporter (SERT), a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron[2][3]. This action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
Zimeldine is metabolized in the body to its active N-demethylated metabolite, Norzimeldine, which is an even more potent inhibitor of serotonin reuptake[3][4]. Due to their specificity for SERT, both Zimeldine and Norzimeldine are valuable pharmacological tools for studying the function and regulation of this transporter.
The deuterated analog, this compound, serves as an ideal internal standard for the accurate quantification of Zimeldine and Norzimeldine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.
Pharmacological Profile
Table 1: Comparative SERT Binding Affinities of Common SSRIs
| Compound | SERT Binding Affinity (Ki, nM) |
| Paroxetine | 0.1 |
| Sertraline | 0.26 |
| Fluoxetine | 1.0 |
| Citalopram | 1.1 |
Data compiled from various sources. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., Zimeldine or Norzimeldine) for the serotonin transporter. This assay utilizes a radiolabeled ligand that binds to SERT, and the ability of the test compound to displace the radioligand is measured.
Materials:
-
Radioligand: [3H]Citalopram or [3H]Imipramine (a commonly used tricyclic antidepressant that also binds to SERT).
-
Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in SERT (e.g., striatum or cortex) or cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Zimeldine, Norzimeldine, or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine or imipramine) to determine non-specific binding.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add the non-specific binding control.
-
Competition Binding: Add serial dilutions of the test compound (e.g., Zimeldine or Norzimeldine) at various concentrations.
-
-
Add the radioligand ([3H]Citalopram or [3H]Imipramine) to all wells at a final concentration close to its Kd value.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
Quantification of Zimeldine and Norzimeldine by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of Zimeldine and its active metabolite Norzimeldine in a biological matrix (e.g., plasma or brain tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Analytical Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phases: Acetonitrile and water, both typically containing a small amount of an additive like formic acid to improve ionization.
-
Internal Standard (IS): this compound.
-
Analytes: Zimeldine and Norzimeldine.
-
Biological Matrix: Plasma, serum, or tissue homogenate.
-
Protein Precipitation Reagent: Acetonitrile or methanol.
-
96-well plates or microcentrifuge tubes.
-
Centrifuge.
Procedure:
-
Sample Preparation:
-
To a known volume of the biological matrix (e.g., 100 µL of plasma), add the internal standard solution (this compound) at a known concentration.
-
Add a protein precipitation reagent (e.g., 3 volumes of cold acetonitrile) to precipitate the proteins.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
The supernatant may be evaporated to dryness and reconstituted in the initial mobile phase to concentrate the analytes and improve compatibility with the LC method.
-
-
LC Separation:
-
Inject a small volume of the prepared sample onto the analytical column.
-
Separate the analytes (Zimeldine and Norzimeldine) and the internal standard (this compound) using a gradient elution program with the mobile phases. The gradient will typically start with a higher percentage of the aqueous mobile phase and ramp up to a higher percentage of the organic mobile phase to elute the compounds.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI in positive mode).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Zimeldine, Norzimeldine, and this compound are monitored. These transitions are unique to each compound and provide high selectivity.
-
The instrument parameters (e.g., collision energy, declustering potential) should be optimized for each analyte and the internal standard to achieve maximum sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of calibration standards (known concentrations of Zimeldine and Norzimeldine) against their respective concentrations.
-
Determine the concentration of Zimeldine and Norzimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Serotonin Signaling Pathway and Mechanism of Zimeldine Action
Caption: Serotonergic synapse and the inhibitory action of Zimeldine on SERT.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for the quantification of Zimeldine and Norzimeldine using LC-MS/MS.
Conclusion
Zimeldine and its active metabolite Norzimeldine remain valuable research tools for the in vitro and in vivo investigation of the serotonin transporter. Their high affinity and selectivity for SERT allow for targeted studies of serotonergic neurotransmission. Furthermore, the availability of the deuterated analog, this compound, facilitates highly accurate and precise quantification of these compounds in complex biological samples. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize these compounds effectively in their studies of SERT function, contributing to a deeper understanding of serotonergic signaling in both normal and pathological states and aiding in the development of novel therapeutics.
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical effects of zimelidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Neurotransmitter Uptake with Zimeldine-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Zimeldine, a first-generation selective serotonin reuptake inhibitor (SSRI), in the investigation of neurotransmitter uptake. This document details the mechanism of action of Zimelidine and its active metabolite, Norzimelidine, presents quantitative data on their inhibitory activity, and provides detailed experimental protocols for their study. The role of its deuterated analog, Zimeldine-d6, as an internal standard in analytical methodologies is also discussed.
Introduction: Zimelidine and its Role in Neuroscience Research
Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be developed, marking a significant advancement in the pharmacological treatment of depression.[1] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft.[2][3][4] This targeted action on the serotonergic system, with minimal effects on other neurotransmitter transporters such as those for norepinephrine and dopamine, has made Zimelidine a valuable tool for researchers studying the role of serotonin in various physiological and pathological processes.[2]
The active metabolite of Zimelidine, Norzimelidine, also contributes significantly to the inhibition of serotonin reuptake.[2][5] Understanding the quantitative aspects of this inhibition is crucial for interpreting experimental results and for the development of new therapeutic agents.
While Zimelidine itself was withdrawn from the market due to rare but serious side effects, its well-characterized pharmacology continues to be relevant in a research context.[1][4] Furthermore, the use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of drugs and their metabolites in biological matrices. Zimelidine-d6, a deuterated form of Zimelidine, serves this critical role in analytical studies, ensuring the precision and reliability of quantitative data.
Mechanism of Action: Inhibition of the Serotonin Transporter
The therapeutic and research applications of Zimelidine are rooted in its specific interaction with the serotonin transporter (SERT). The following signaling pathway diagram illustrates the process of serotonin reuptake and its inhibition by Zimelidine.
References
- 1. Zimelidine [bionity.com]
- 2. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial clinical trial based on biochemical methodology of zimelidine (a serotonin uptake inhibitor) in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biochemical effects of zimelidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to Zimeldine-d6: Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Zimeldine-d6, a deuterated analog of the serotonin reuptake inhibitor Zimeldine. It is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics (DMPK), and bioanalysis. This document outlines the typical quality specifications for this compound as a reference standard and details its application as an internal standard in quantitative bioanalytical methods.
This compound: Supplier Information and Certificate of Analysis Data
This compound is available from several reputable suppliers of chemical reference standards. When procuring this compound, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to ensure the quality and integrity of the material. A typical CoA for a deuterated reference standard will include data on its chemical and isotopic purity, as well as its identity confirmation.
Below is a summary of representative quantitative data that would be found on a Certificate of Analysis for this compound.
| Parameter | Typical Specification/Result | Analytical Method |
| Identity | Conforms to Structure | ¹H-NMR, Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, UPLC |
| Isotopic Purity | ≥99% Deuterium Incorporation | Mass Spectrometry |
| Isotopic Distribution | d6: >95%, d5: <5%, d0-d4: <1% | Mass Spectrometry |
| Molecular Formula | C₁₆H₁₁D₆BrN₂ | - |
| Molecular Weight | 323.26 g/mol | - |
| CAS Number | 1185239-75-1 | - |
Note: The data presented in this table is representative. Always refer to the lot-specific Certificate of Analysis provided by the supplier for exact values.
Experimental Protocols
The primary application of this compound in a research setting is as an internal standard (IS) for the quantification of Zimeldine in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis.[1]
Key Experimental Methodologies
2.1.1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity of a this compound reference standard is typically assessed using HPLC with UV detection.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Zimeldine exhibits strong absorbance.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.
2.1.2. Confirmation of Isotopic Purity and Distribution by Mass Spectrometry
Mass spectrometry is used to confirm the isotopic enrichment and distribution of deuterium atoms in the this compound molecule.[3]
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Data Analysis: The mass spectrum will show a distribution of ions corresponding to the different deuterated species (d0 to d6). The isotopic purity is calculated from the relative intensities of these peaks after correcting for the natural isotopic abundance.[4]
Bioanalytical Method for the Quantification of Zimeldine using this compound as an Internal Standard
The following is a generalized protocol for the analysis of Zimeldine in plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., in methanol).
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Zimeldine and this compound are monitored.
-
Quantification: The concentration of Zimeldine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of Zimeldine.
-
Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Bioanalytical workflow for Zimeldine quantification.
Caption: Purity assessment workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Principles of Using Deuterated Standards in Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated internal standards in mass spectrometry-based bioanalysis. By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1][2][3] Deuterated standards are essential tools for researchers who require precision, reliability, and repeatability in analytical chemistry, allowing for the accurate quantification and identification of analytes in complex samples.[4]
Core Principles: Why Deuterium Labeling is the Gold Standard
The fundamental principle behind the use of a deuterated internal standard (IS) is to introduce a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is incrementally increased.[1] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their near-identical physicochemical properties ensure they behave similarly during the entire analytical process.[1][5]
This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, including:
-
Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[1][3]
-
Extraction Recovery: The efficiency of extracting the analyte from the biological matrix can vary between samples. A deuterated internal standard, added at the beginning of the sample preparation process, will experience the same potential losses as the analyte.[2][6]
-
Instrumental Drift: The performance of a mass spectrometer can fluctuate over the course of an analytical run. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reproducible results.[4][6]
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, a powerful analytical method for accurately quantifying a compound in a sample.[2]
Data Presentation: Quantitative Performance
The empirical evidence supporting the superiority of deuterated internal standards is compelling. The following tables summarize key performance metrics from various studies, illustrating the enhanced accuracy, precision, and robustness achieved with their use.
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies
This table highlights the significant improvement in precision and accuracy when a deuterated internal standard is used compared to an analog internal standard or no internal standard at all.
| Parameter | Without Internal Standard | Analog Internal Standard | Deuterated Internal Standard |
| Precision (%CV) | >20% | 10-20% | <15% |
| Accuracy (%Bias) | Unreliable | ± 25% | ± 15% |
| Matrix Effect | Uncompensated | Partially Compensated | Effectively Compensated |
Data compiled from industry best practices and comparative studies.
Table 2: Performance of Deuterated Internal Standards in Various Applications
This table showcases the effectiveness of deuterated internal standards in correcting for recovery and matrix effects across different analytes and complex biological matrices.
| Analyte | Matrix | Internal Standard | Recovery (%) | Matrix Effect (%) |
| Imidacloprid | Cannabis Flower | Imidacloprid-d4 | 95 ± 5 | < 15 |
| Testosterone | Human Serum | Testosterone-d3 | 92 ± 7 | < 10 |
| Rosuvastatin | Human Plasma | Rosuvastatin-d6 | 98 ± 4 | < 12 |
Data adapted from various bioanalytical method validation reports.[7][8]
Table 3: Validation Results for Venetoclax Quantification using a Deuterated Internal Standard
This table summarizes the validation results for an HPLC-MS/MS method for the quantification of Venetoclax in human plasma using its deuterated (D8) analogue as the internal standard. The results demonstrate excellent precision (Relative Standard Deviation, %RSD) and accuracy, well within the acceptable limits set by regulatory agencies.[2]
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Data adapted from a validation study of a bioanalytical method for Venetoclax.[2]
Experimental Protocols
Below are detailed methodologies for common experiments in bioanalysis using deuterated internal standards.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.[2]
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Precipitating agent (e.g., acetonitrile or methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample.
-
Add Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.
-
Vortex: Briefly vortex the sample to ensure homogeneity.
-
Add Precipitating Agent: Add 300 µL of cold acetonitrile to the sample.
-
Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.[2]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte. The following is a generic protocol for reversed-phase SPE.[2]
Materials:
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Sample pre-treated as in PPT steps 1-3.
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Loading: Load the pre-treated sample onto the cartridge. The analyte and internal standard will be retained on the sorbent.
-
Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while the analyte and IS remain bound to the sorbent.[2]
-
Elution: Elute the analyte and internal standard from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[2]
Mandatory Visualizations
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Critical Considerations and Best Practices
While deuterated internal standards are the gold standard, their effective use requires careful consideration of several factors:
-
Isotopic Purity: The deuterated standard should have high isotopic purity to minimize any contribution of the unlabeled analyte to the internal standard's signal. A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap.[9]
-
Position of Deuterium Labeling: Deuterium atoms should be placed in positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[6] Labeling should be on stable positions like aliphatic or aromatic carbons.
-
Isotope Effect: The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect." While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[10]
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects.[5]
-
Concentration: The concentration of the internal standard should be consistent across all samples and ideally provide a response similar to the analyte in the middle of the calibration curve range.[6]
Conclusion
The use of deuterated internal standards is a powerful and highly recommended practice in LC-MS/MS-based quantification. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides unparalleled correction for various sources of error, leading to highly accurate, precise, and reliable data.[4][11] By understanding the core principles, adhering to best practices, and implementing robust experimental protocols, researchers, scientists, and drug development professionals can harness the full potential of deuterated standards to ensure the integrity and validity of their mass spectrometry results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
Zimeldine-d6 for In Vitro Serotonin Reuptake Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Zimeldine-d6 in in vitro serotonin reuptake assays. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this deuterated compound in their studies. This document covers the mechanism of action of Zimeldine, the principles of serotonin reuptake assays, the specific application of this compound as an internal standard, detailed experimental protocols, and relevant quantitative data.
Introduction to Zimeldine and Serotonin Reuptake Inhibition
Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be developed.[1][2] Its mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3][4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Zimeldine is metabolized in the body to its active metabolite, norzimelidine, which also exhibits significant activity as a serotonin reuptake inhibitor.[3] Although Zimeldine was withdrawn from the market due to rare side effects, its well-defined mechanism of action makes it a valuable research tool for studying the serotonin system.
The Role of Deuterated Compounds in Pharmacological Assays
Deuterated compounds, such as this compound, are stable isotope-labeled molecules where one or more hydrogen atoms have been replaced by deuterium. In the context of in vitro assays, particularly those coupled with mass spectrometry (LC-MS), deuterated compounds are invaluable as internal standards. Their chemical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation and chromatographic separation. However, their increased mass allows them to be distinguished by a mass spectrometer. This co-elution and differential detection enable precise quantification of the analyte of interest (in this case, Zimeldine or other SERT inhibitors) by correcting for variations in sample processing and instrument response.
Quantitative Data: Inhibitory Potency of Zimelidine and Norzimelidine
The following table summarizes the in vitro inhibitory potency of Zimeldine and its active metabolite, Norzimelidine, on the serotonin transporter. This data is crucial for designing and interpreting serotonin reuptake assays.
| Compound | Assay Type | Preparation | IC50 (nM) | Ki (nM) | Reference |
| Zimeldine | [³H]Serotonin Uptake | Rat Brain Synaptosomes | 78 | - | [3] |
| Norzimelidine | [³H]Serotonin Uptake | Rat Brain Synaptosomes | 21 | - | [3] |
| Zimeldine | SERT Binding | Human SERT | - | 130 | [1] |
| Norzimelidine | SERT Binding | Human SERT | - | 30 | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor binding affinity.
Signaling Pathway and Experimental Workflow
Serotonin Reuptake Mechanism at the Synapse
The following diagram illustrates the process of serotonin reuptake by the SERT protein in the presynaptic neuron and the inhibitory action of Zimeldine.
Caption: Serotonin reuptake at the synapse and inhibition by Zimeldine.
Experimental Workflow for an In Vitro Serotonin Reuptake Assay
This diagram outlines the key steps involved in a typical in vitro serotonin reuptake assay using a competitive binding approach.
References
- 1. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A controlled study of a serotonin reuptake blocker, zimelidine, in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind study of zimelidine, a serotonin uptake inhibitor, and desipramine, a noradrenaline uptake inhibitor, in endogenous depression. II. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Analyte X in Human Plasma Using Zimeldine-d6 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation for pharmacokinetic and toxicokinetic studies.
Introduction
The accurate quantification of therapeutic compounds in biological matrices is fundamental to drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalysis due to its high sensitivity, selectivity, and specificity.[1][2] This application note describes the development and validation of a simple, rapid, and reliable LC-MS/MS method for the determination of a novel therapeutic agent, "Analyte X," in human plasma. To account for variability during sample processing and analysis, a stable isotope-labeled internal standard (SIL-IS), Zimeldine-d6, was employed.[3][4][5][6] The method utilizes a straightforward protein precipitation technique for sample preparation and has been validated according to established bioanalytical method validation guidelines.[7][8][9]
Experimental Protocols
Materials and Reagents
-
Analytes: Analyte X (hypothetical, >99% purity), this compound (Internal Standard, IS, >99% purity).
-
Chemicals: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic acid (FA, LC-MS grade), Ammonium Acetate (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC System
-
MS System: Sciex QTRAP 6500+ Mass Spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Primary stock solutions of Analyte X (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.
-
Working Solutions: A series of standard working solutions for the calibration curve (0.1 to 1000 ng/mL) and QC working solutions (Low, Mid, High) were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution: A 50 ng/mL working solution of this compound was prepared in acetonitrile.
-
Calibration Standards and QC Samples: Calibration standards and QC samples were prepared by spiking 5 µL of the respective working solutions into 95 µL of blank human plasma.
Sample Preparation Protocol (Protein Precipitation)
The protein precipitation (PPT) method was selected for its simplicity and high-throughput compatibility.[10][11]
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
The chromatographic and mass spectrometric conditions were optimized to achieve sensitive and selective detection of both Analyte X and the internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 10 |
| 5.00 | 10 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 (GS1) | 55 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Curtain Gas (CUR) | 35 psi |
| Temperature (TEM) | 550°C |
| IonSpray Voltage (IS) | 5500 V |
| MRM Transitions | |
| Compound | Q1 (m/z) |
| Analyte X (Quantifier) | 311.2 |
| Analyte X (Qualifier) | 311.2 |
| This compound (IS) | 321.2 |
DP: Declustering Potential, CE: Collision Energy
Data Presentation and Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, matrix effect, and recovery. All validation parameters met the acceptance criteria set by regulatory guidelines.[7][9][12]
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Analyte X | 0.5 - 500 | Linear, 1/x² | >0.998 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ QC | 0.5 | 105.4 | 8.2 |
| Low QC | 1.5 | 98.7 | 6.5 |
| Mid QC | 75 | 102.1 | 4.1 |
| High QC | 400 | 97.5 | 3.5 |
Table 5: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Analyte X Recovery (%) | IS Recovery (%) | Analyte X Matrix Effect (%) | IS Normalized Matrix Factor |
| Low QC | 1.5 | 92.5 | 94.1 | 98.2 | 1.02 |
| High QC | 400 | 94.8 | 95.3 | 101.5 | 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for the bioanalysis of Analyte X in human plasma.
Analyte-IS Relationship in LC-MS/MS
This diagram shows the logical relationship between the analyte, the internal standard, and the key stages of the LC-MS/MS analysis.
Caption: Role of the internal standard in quantitative LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and high-throughput means for quantifying Analyte X in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and procedural variability.[1][4] The simple protein precipitation protocol allows for rapid sample processing. This validated method is well-suited for supporting pharmacokinetic and other clinical studies requiring the reliable measurement of Analyte X concentrations.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. agilent.com [agilent.com]
- 3. mtoz-biolabs.com [mtoz-biolabs.com]
- 4. nebiolab.com [nebiolab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. fda.gov [fda.gov]
Application of Zimeldine-d6 in therapeutic drug monitoring of SSRIs
Application Notes & Protocols
Topic: Proposed Application of Zimeldine-d6 in Therapeutic Drug Monitoring of SSRIs by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing the treatment of depressive disorders with Selective Serotonin Reuptake Inhibitors (SSRIs). TDM helps in individualizing dosage regimens to enhance efficacy and minimize toxicity by maintaining plasma drug concentrations within a target therapeutic window. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as deuterated analogues of the analytes, is essential for accurate quantification by correcting for matrix effects and variations during sample processing and analysis.
Zimeldine was one of the first SSRIs to be marketed and is structurally distinct from many other antidepressants.[1] Although it was withdrawn from the market due to rare side effects, its deuterated form, this compound, possesses the ideal physicochemical properties to serve as an internal standard for the quantification of other SSRIs in biological matrices. This application note provides a proposed protocol for the simultaneous determination of common SSRIs, such as fluoxetine, sertraline, and citalopram, in human plasma using this compound as an internal standard.
Principle of the Method
The method involves the extraction of SSRIs and the internal standard (this compound) from human plasma via protein precipitation. The prepared samples are then analyzed by a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and the internal standard. The use of a deuterated internal standard that co-elutes with the analytes allows for the correction of potential matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
Analytes: Fluoxetine, Sertraline, Citalopram (certified reference standards)
-
Internal Standard: this compound (custom synthesis or from a specialized supplier)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluoxetine, sertraline, citalopram, and this compound in methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing fluoxetine, sertraline, and citalopram by diluting the primary stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | As described in the table below |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Fluoxetine | 310.1 | 44.2 | 100 | 25 |
| Sertraline | 306.1 | 159.1 | 100 | 28 |
| Citalopram | 325.2 | 109.1 | 100 | 22 |
| This compound (IS) | 323.1 | 199.1 | 100 | 30 |
Note: The precursor ion for this compound is based on the [M+H]+ of Zimeldine (m/z 317.1) with the addition of 6 daltons for the deuterium atoms. The product ion is a hypothetical major fragment and would need to be confirmed experimentally.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Fluoxetine | Sertraline | Citalopram |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 85% |
| Matrix Effect (%) | 90 - 110 | 90 - 110 | 90 - 110 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for SSRI therapeutic drug monitoring.
Caption: Principle of internal standard use in quantitative analysis.
Discussion
The proposed LC-MS/MS method offers a sensitive and specific approach for the simultaneous quantification of fluoxetine, sertraline, and citalopram in human plasma. The use of this compound as an internal standard is advantageous due to its structural similarity to the analytes, which ensures comparable behavior during sample preparation and chromatographic analysis. This minimizes the impact of matrix effects and improves the accuracy and reliability of the results.[2]
The simple protein precipitation protocol allows for high-throughput sample processing, which is crucial in a clinical TDM setting. The chromatographic and mass spectrometric parameters are based on established methods for SSRI analysis and are expected to provide good separation and detection of the target compounds.[3][4][5][6] The mass spectrum of Zimeldine shows a precursor ion [M+H]+ at m/z 317.0648, which fragments to product ions including m/z 193.1.[7] For this compound, the precursor ion would be shifted to approximately m/z 323.1, and a corresponding shift in a major fragment ion would be selected for monitoring.
It is important to note that this is a proposed method. The optimal MRM transitions, collision energies, and other MS parameters for this compound must be determined experimentally. Furthermore, the method should be fully validated according to regulatory guidelines to establish its linearity, accuracy, precision, and stability before implementation in a clinical setting.
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the therapeutic drug monitoring of common SSRIs using this compound as an internal standard. The proposed protocol, based on established analytical principles, provides a strong foundation for laboratories looking to develop and validate high-quality quantitative assays for antidepressant monitoring, ultimately contributing to improved patient care.
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. texilajournal.com [texilajournal.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zimeldine Analysis using Zimeldine-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Zimeldine in biological matrices, such as plasma and serum, utilizing its deuterated internal standard, Zimeldine-d6. The following methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—have been outlined to ensure high-quality sample preparation for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Zimeldine is a selective serotonin reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Monitoring its concentration in biological fluids is crucial for pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative analysis via LC-MS/MS as it corrects for matrix effects and variations in sample processing and instrument response. This document details three robust sample preparation techniques.
General Considerations
-
Internal Standard: this compound should be added to all samples, calibrators, and quality controls at a fixed concentration at the beginning of the sample preparation process.
-
Matrix: The protocols provided are optimized for human plasma or serum. Modifications may be necessary for other biological matrices.
-
Safety: Handle all chemicals and biological samples in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Sample Preparation Methodologies
Three common and effective sample preparation techniques are detailed below. The choice of method may depend on the required level of sample cleanup, desired recovery, and throughput needs.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is well-suited for high-throughput applications.[1][2][3]
Experimental Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or serum), calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[2] Other organic solvents like methanol can also be used.[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Extraction Recovery (Zimeldine) | > 90% |
| Extraction Recovery (this compound) | > 90% |
| Matrix Effect | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction provides a cleaner sample extract compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.
Experimental Protocol:
-
Sample Aliquoting: Pipette 200 µL of the biological sample, calibration standard, or quality control into a glass test tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution.
-
pH Adjustment: Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to basify the sample. Zimeldine, being a basic compound, will be un-ionized and more readily extracted into an organic solvent.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent. A common choice for similar compounds is diethyl ether or a mixture of hexane and isoamyl alcohol (99:1, v/v).[6]
-
Extraction: Vortex the mixture for 2 minutes, followed by centrifugation at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Extraction Recovery (Zimeldine) | 85 - 100% |
| Extraction Recovery (this compound) | 85 - 100% |
| Matrix Effect | < 10% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Solid-Phase Extraction (SPE)
Solid-phase extraction offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain and elute the analyte, effectively removing interfering matrix components.[7][8][9]
Experimental Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of the biological sample, calibration standard, or quality control into a tube.
-
Add 50 µL of this compound working solution.
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute Zimeldine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Extraction Recovery (Zimeldine) | > 95% |
| Extraction Recovery (this compound) | > 95% |
| Matrix Effect | < 5% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for each sample preparation technique.
References
- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction with liquid chromatography and ultraviolet detection for the assay of antidepressant drugs in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Zimeldine Using Zimeldine-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Zimeldine-d6 as an internal standard in pharmacokinetic studies of Zimeldine. The protocols outlined below are intended to ensure accurate and robust quantification of Zimeldine and its active metabolite, norzimelidine, in biological matrices.
Introduction
Zimeldine is a selective serotonin reuptake inhibitor (SSRI) that was historically used as an antidepressant. It is metabolized in the body to an active metabolite, norzimelidine.[1][2] Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Zimeldine and its metabolite. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] The deuterated analog is chemically identical to the analyte, ensuring similar extraction recovery and ionization response, which corrects for variability during sample preparation and analysis.[5][6]
Key Pharmacokinetic Parameters of Zimeldine
Understanding the pharmacokinetic profile of Zimeldine is essential for designing effective studies. The following tables summarize key parameters from studies in human subjects.
Table 1: Single Dose Pharmacokinetic Parameters of Zimeldine and Norzimelidine in Healthy Adults
| Parameter | Zimeldine | Norzimelidine | Reference |
| Dose | 100 mg (oral) | - | [7] |
| Cmax (ng/mL) | 103.9 ± 34.8 | - | [7] |
| T½ (hours) | 8.4 ± 2.0 | 19.4 ± 3.6 | [7] |
| Bioavailability | ~50% | - | [1][8] |
Table 2: Pharmacokinetic Parameters of Zimeldine and Norzimelidine after Intravenous and Oral Administration in Healthy Adults
| Parameter | Administration | Zimeldine | Norzimelidine | Reference |
| Dose | 20 mg (IV) / 150 mg (Oral) | - | - | [1] |
| T½ (hours) | IV: 5.1 ± 0.7Oral: 4.7 ± 1.3 | 22.8 | [1] | |
| AUC (Oral vs. IV) | - | 92% | [1] |
Table 3: Pharmacokinetic Parameters of Zimeldine and Norzimelidine in Geriatric Patients
| Parameter | Zimeldine | Norzimelidine | Reference |
| Mean Elimination Half-life (hours) | 15 | 35 | [9] |
Signaling Pathway of Zimeldine
Zimeldine functions by selectively inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.
Caption: Mechanism of action of Zimeldine.
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol describes the quantification of Zimeldine and norzimelidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard (IS).
1. Materials and Reagents
-
Zimeldine reference standard
-
Norzimelidine reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Zimeldine, norzimelidine, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Zimeldine and norzimelidine stock solutions with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example):
-
Zimeldine: Q1/Q3 (e.g., 317.1/109.1)
-
Norzimelidine: Q1/Q3 (e.g., 303.1/95.1)
-
This compound: Q1/Q3 (e.g., 323.1/115.1)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the data.
-
Quantify the concentration of Zimeldine and norzimelidine in the unknown samples from the calibration curve.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a Zimeldine pharmacokinetic study.
Use of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is critical for accurate bioanalysis.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine [pubmed.ncbi.nlm.nih.gov]
- 2. Zimeldine to geriatric patients in once daily dosage. A pharmacokinetic and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Zimelidine to geriatric patients: a pharmacokinetic and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays with Zimeldine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression.[1] It acts by potently and selectively blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2] Zimeldine-d6, a deuterated form of Zimeldine, serves as a valuable tool in drug discovery and development. Its increased mass allows for its use as an internal standard in mass spectrometry-based assays, and its identical pharmacological profile to Zimeldine makes it an excellent reference compound for high-throughput screening (HTS) assays aimed at identifying new SSRIs.
These application notes provide a detailed protocol for a fluorescence-based high-throughput screening assay for the identification of novel SERT inhibitors, using this compound as a reference inhibitor.
Signaling Pathway of Zimeldine
Zimeldine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, Zimeldine increases the extracellular concentration of serotonin, leading to enhanced serotonergic neurotransmission.
References
Application Note: Quantification of Zimeldine in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of Zimeldine in human plasma samples. The method employs a stable isotope-labeled internal standard, Zimeldine-d6, to ensure accuracy and precision in pharmacokinetic studies and therapeutic drug monitoring. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective detection technique. This document provides a comprehensive methodology, including sample preparation, extraction, and analysis, along with expected performance characteristics.
Introduction
Zimeldine is a selective serotonin reuptake inhibitor (SSRI) that was formerly used as an antidepressant.[1] Accurate measurement of Zimeldine and its active metabolite, norzimelidine, in biological matrices is essential for understanding its pharmacokinetic profile.[2][3] Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest from the complex biological matrix into an immiscible organic solvent.[4] The use of a deuterated internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[5][6] This protocol provides a step-by-step guide for researchers and drug development professionals to implement a reliable LLE method for Zimeldine quantification.
Mechanism of Action
Zimeldine functions by selectively blocking the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[7][8] This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The diagram below illustrates this mechanism.
Caption: Mechanism of action of Zimeldine as a selective serotonin reuptake inhibitor.
Experimental Protocol: Liquid-Liquid Extraction of Zimeldine from Human Plasma
This protocol is based on established methodologies for the extraction of similar compounds from biological matrices.[3][9]
1. Materials and Reagents
-
Zimeldine and this compound reference standards
-
Human plasma (K2EDTA as anticoagulant)
-
Diethyl ether, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide or other suitable base
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Zimeldine stock solution in 50% methanol to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation and Extraction
The following diagram outlines the key steps in the liquid-liquid extraction workflow.
Caption: Liquid-liquid extraction workflow for Zimeldine from plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for blank samples. To the blank samples, add 50 µL of acetonitrile.
-
Basification: Add 25 µL of ammonium hydroxide to each tube to basify the plasma, which is a common step in the extraction of basic drugs like Zimeldine.[3]
-
Liquid-Liquid Extraction: Add 1 mL of diethyl ether to each tube. Vortex vigorously for 2 minutes.[3]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer (diethyl ether) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected quantitative data for the validation of this LLE-LC-MS/MS method. The values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters
| Parameter | Zimeldine | This compound | Notes |
| Extraction Recovery | 80-95% | 80-95% | Recovery may vary depending on the exact protocol and matrix. |
| Matrix Effect | < 15% | < 15% | Assessed by comparing the response in post-extraction spiked samples to that in neat solution. |
| Intra-day Precision (%CV) | < 15% | N/A | Calculated from replicate quality control samples on the same day. |
| Inter-day Precision (%CV) | < 15% | N/A | Calculated from replicate quality control samples on different days. |
| Accuracy (% Bias) | ± 15% | N/A | Determined from the analysis of quality control samples. |
Table 2: Linearity and Sensitivity
| Parameter | Value | Notes |
| Linearity Range | 1 - 1000 ng/mL | Dependent on the sensitivity of the mass spectrometer. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Dependent on the sensitivity of the mass spectrometer. |
| Coefficient of Determination (r²) | > 0.99 | Indicates a strong linear relationship. |
Conclusion
This liquid-liquid extraction protocol using this compound as an internal standard provides a robust and reliable method for the quantification of Zimeldine in human plasma. The use of a stable isotope-labeled internal standard and LC-MS/MS analysis ensures high accuracy, precision, and sensitivity, making this method suitable for a wide range of applications in clinical and research settings.
References
- 1. Zimeldine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of radiolabeled analogs of the antidepressant drug zimelidine as potential SPECT-ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Solid-Phase Extraction for Antidepressant Quantification Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of common antidepressants in biological matrices, such as plasma or serum, using solid-phase extraction (SPE) with a deuterated internal standard. While Zimeldine-d6 is specified, it is important to note that Zimeldine was an early selective serotonin reuptake inhibitor (SSRI) that has been withdrawn from the market due to adverse effects.[1][2][3] Therefore, its deuterated form as an internal standard is not commonly cited in recent literature for the analysis of other antidepressants. The following protocol is a representative method based on established principles of SPE for antidepressant analysis, using a deuterated internal standard as a crucial component for accurate quantification.
Introduction
Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from complex matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard, such as a deuterated analog of an analyte, is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision. This protocol outlines a robust SPE method for the extraction of a panel of common antidepressants from human plasma.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) or hydrophilic-lipophilic balanced (e.g., Oasis HLB) cartridges.
-
Analytes and Internal Standard: Certified reference standards of the antidepressants to be quantified and the deuterated internal standard (e.g., this compound, or more commonly used deuterated standards like citalopram-d6, fluoxetine-d6, etc.).[6][7][8]
-
Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, and ammonium hydroxide.
-
Biological Matrix: Human plasma (or serum) from a certified source.
Sample Preparation
-
Thaw frozen plasma samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of plasma, add the deuterated internal standard solution to achieve a final concentration appropriate for the expected analyte concentration range.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of 4% phosphoric acid to the plasma sample to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
The supernatant is used for the SPE procedure.
Solid-Phase Extraction (SPE) Protocol
The following is a general procedure that should be optimized for the specific analytes and SPE cartridge used.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes and the internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
LC-MS/MS Analysis
The reconstituted sample is then analyzed by LC-MS/MS. The specific parameters for the liquid chromatography and mass spectrometry will need to be developed and optimized for the target analytes. This typically involves a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid to aid ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.
Data Presentation
The following tables summarize representative quantitative data for the analysis of various antidepressants using SPE and LC-MS/MS with deuterated internal standards. It is important to note that these values are compiled from various sources and should be considered as typical performance characteristics.
Table 1: Representative SPE Recovery for Common Antidepressants
| Antidepressant | SPE Sorbent | Recovery (%) |
| Citalopram | Oasis MCX | 85 - 95 |
| Fluoxetine | Oasis HLB | 90 - 105 |
| Sertraline | Oasis MCX | 88 - 98 |
| Paroxetine | Oasis HLB | 92 - 102 |
| Venlafaxine | Oasis MCX | 80 - 95 |
| Amitriptyline | Oasis HLB | 95 - 110 |
Table 2: Representative Method Validation Data for Antidepressant Quantification
| Antidepressant | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Citalopram | 1 - 500 | 1 | < 5 | < 7 |
| Fluoxetine | 2 - 1000 | 2 | < 6 | < 8 |
| Sertraline | 1 - 250 | 1 | < 5 | < 6 |
| Paroxetine | 0.5 - 100 | 0.5 | < 7 | < 9 |
| Venlafaxine | 5 - 1000 | 5 | < 4 | < 6 |
| Amitriptyline | 1 - 500 | 1 | < 5 | < 7 |
Data compiled from various sources for illustrative purposes.[4][6][7][9]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the SPE process.
Caption: Experimental workflow for antidepressant quantification.
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. New Method for the Monitoring of Antidepressants in Oral Fluid Using Dried Spot Sampling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange with Zimeldine-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges related to isotopic exchange of Zimeldine-d6 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern when using this compound as an internal standard?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound, like this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, sample matrix).[1] This process, also known as H/D or back-exchange, is a significant concern because it can compromise data accuracy.[1] The loss of deuterium from this compound can lead to an artificially inflated signal for the unlabeled analyte (Zimeldine) or cause variability in the internal standard's signal, resulting in inaccurate and inconsistent quantification.[1][2]
Q2: What primary factors promote the back-exchange of deuterium on this compound?
A2: Several factors can catalyze the exchange of deuterium for hydrogen. The most critical are:
-
pH of the Solution: Extreme pH conditions, either highly acidic (pH < 2.5) or basic (pH > 8), can significantly accelerate the rate of exchange.[3][4] The minimum exchange rate for many compounds occurs around pH 2.5–3.0.[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3][5] Therefore, sample storage, preparation, and analysis should be conducted at controlled, cool temperatures.
-
Solvent Type: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate H/D exchange.[3] Aprotic solvents like acetonitrile are generally preferred when possible.[3]
-
Deuterium Label Position: The stability of the deuterium label is highly dependent on its position within the molecule.[1] Labels on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to carbonyl groups are more susceptible to exchange.[1][3] For this compound, the deuterium atoms are typically on the N-methyl groups, which are generally stable but can be susceptible under harsh conditions.
Q3: How can I prevent or minimize isotopic exchange during my experiments?
A3: To ensure the stability of this compound, adhere to the following best practices:
-
Control pH: Maintain the pH of all solutions (samples, mobile phases) within a stable range, ideally between 2.5 and 7.[3]
-
Maintain Low Temperatures: Keep samples, standards, and the autosampler cooled, for example, at 4°C, to slow the exchange rate.[3][6]
-
Optimize Solvents: Use aprotic solvents (e.g., acetonitrile) in your sample preparation and chromatographic methods where the assay allows.[3] If aqueous solutions are necessary, minimize the time samples spend in them.
-
Proper Storage: Store stock and working solutions of this compound at the manufacturer's recommended temperature, typically frozen (-20°C or lower), in tightly sealed containers to prevent exposure to atmospheric moisture.[3]
Q4: My this compound internal standard and the native Zimeldine analyte have slightly different retention times in my LC-MS method. Is this a sign of isotopic exchange?
A4: Not necessarily. It is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][7] This phenomenon is known as the "isotope effect" and is not the same as isotopic exchange. However, this chromatographic separation can be problematic, as it may expose the analyte and the internal standard to different matrix effects, compromising analytical accuracy.[1][2] If you observe this, consider adjusting your chromatography to ensure complete co-elution, for instance, by using a column with a different selectivity or a lower resolution.[2]
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: Meticulous preparation and storage are crucial for maintaining the integrity of your internal standard.
-
Equilibration: Before opening, allow the vial containing the lyophilized standard to equilibrate to room temperature to prevent condensation of atmospheric moisture.[3]
-
Solvent Choice: Use high-purity, dry, aprotic solvents for reconstitution whenever possible.[3]
-
Dissolution: Ensure the standard is completely dissolved before making it up to the final volume. Gentle vortexing or sonication can be used if necessary.[3]
-
Storage: Store stock solutions in tightly sealed, amber vials (if light-sensitive) at the recommended temperature (e.g., -20°C or -80°C).[3]
Troubleshooting Guides
Issue: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Zimeldine are highly variable and seem inaccurate, even with an internal standard. Could the this compound be the problem?
Answer: Yes, issues with the internal standard are a common cause of poor quantification.[2] Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue: High Analyte Signal in Blank Samples
Question: I am detecting a significant peak for unlabeled Zimeldine in my blank matrix samples that were only spiked with this compound. What is happening?
Answer: This observation points to one of two issues: either your this compound standard contains a significant amount of unlabeled Zimeldine as an impurity, or H/D back-exchange is occurring during your sample preparation or analysis.[1] You can distinguish between these possibilities by performing the following experiment.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare Samples: Create two sample sets.
-
Set A (Blank): A matrix sample with no analyte or internal standard.
-
Set B (IS-Spiked Blank): A matrix sample spiked only with this compound at the same concentration used in your assay.[1]
-
-
Analyze Samples: Inject the samples and acquire data, monitoring the mass transition for the unlabeled Zimeldine.
-
Evaluate Response: The signal response for unlabeled Zimeldine in Set B should be less than 20% of the response observed for your Lower Limit of Quantification (LLOQ) standard.[1]
-
-
If the signal is higher than 20% of the LLOQ, it indicates significant contamination of your internal standard with the unlabeled analyte.[1] You should contact your supplier for a certificate of analysis and consider purchasing a new, higher-purity lot.
-
If the signal is lower than 20% of the LLOQ but you still see issues in processed samples, this suggests that back-exchange is occurring during your sample preparation or incubation steps. Proceed to the H/D Back-Exchange Evaluation protocol.
-
Data Presentation and Visualization
Factors Influencing Isotopic Exchange
The stability of this compound is influenced by several environmental and chemical factors. The following diagram and table summarize these key relationships.
Caption: Factors that increase or decrease the rate of isotopic exchange.
Table 1: Summary of Conditions Affecting H/D Exchange Stability
| Factor | Condition Promoting Exchange (Higher Rate) | Condition Minimizing Exchange (Lower Rate) |
| pH | High (>8) or Low (<2.5)[3] | Maintain between 2.5 and 7[3] |
| Temperature | High (e.g., Room Temp or above)[3] | Low (e.g., 4°C or below)[3] |
| Solvent | Protic (e.g., H₂O, Methanol)[3] | Aprotic (e.g., Acetonitrile, THF)[3] |
| Label Position | On Heteroatoms (O, N, S), alpha to Carbonyl[1] | Aromatic/Aliphatic C-D bonds[3] |
This compound Structure
The likely structure of this compound involves deuteration at the two N-methyl groups, a common and relatively stable labeling position.
Caption: Likely structure of Zimeldine with d6 labeling.
Detailed Experimental Protocols
Protocol 1: Evaluating H/D Back-Exchange (Stability Study)
This protocol is designed to determine if this compound is stable under the specific conditions of your analytical method.
Objective: To quantify the conversion of this compound to unlabeled Zimeldine over time in a relevant matrix.
Methodology:
-
Sample Preparation: Prepare two sets of samples in your chosen biological matrix (e.g., plasma, urine).
-
Set A (Control): Spike the blank matrix with this compound. Immediately process this sample as your T=0 time point.[3]
-
Set B (Incubated): Spike the blank matrix with this compound. Incubate this sample under the same conditions and for the same duration as your typical sample preparation and analysis queue time (e.g., 4 hours at room temperature, or 24 hours at 4°C).[2]
-
-
Extraction: After incubation, process both Set A and Set B samples using your validated extraction procedure.[2]
-
Analysis: Analyze the extracted samples by LC-MS/MS.
-
Data Interpretation: Carefully compare the peak area of the unlabeled Zimeldine in the incubated sample (Set B) to the control sample (Set A). A significant increase in the unlabeled analyte signal in Set B indicates that H/D back-exchange is occurring under your current experimental conditions.[2]
Table 2: Example Data from a this compound Stability Study in Plasma
| Condition | Incubation Time (hours) | Peak Area of Unlabeled Zimeldine (Arbitrary Units) | % Increase from T=0 | Conclusion |
| T=0 Control | 0 | 1,520 | 0% | Baseline (IS Impurity) |
| 4°C | 24 | 1,610 | 5.9% | Minimal Exchange |
| 25°C (Room Temp) | 8 | 3,950 | 160% | Significant Exchange |
| 25°C (Room Temp) + Acidic Quench (pH 3) | 8 | 1,830 | 20.4% | Exchange Mitigated |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Optimizing LC gradient for separation of Zimeldine and Zimeldine-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Zimeldine and its deuterated internal standard, Zimeldine-d6.
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and routine analysis in a question-and-answer format.
Q1: My Zimeldine and this compound peaks are completely co-eluting. How can I achieve baseline separation?
A1: Co-elution of an analyte and its deuterated internal standard is common and often desired for mass spectrometry (MS) based quantification.[1][2][3] However, if separation is required, you can employ several strategies. The resolution of two peaks is influenced by efficiency, selectivity, and retention factor.[4] A resolution value (Rs) of 1.5 or greater is typically considered baseline separation.[4]
Here are some steps to improve separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient is crucial for separating closely eluting compounds.[4] Try decreasing the rate of change of the organic mobile phase.
-
Modify Mobile Phase Composition: Switching the organic modifier, for instance, from acetonitrile to methanol, can alter selectivity due to different solvent properties.[4]
-
Adjust Mobile Phase pH: The retention of ionizable compounds can be sensitive to pH.[4] Adding a modifier like formic acid to the aqueous phase can improve peak shape and may influence retention.[4]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different chemistry, such as a phenyl-hexyl or cyano phase, can provide alternative selectivity.[4]
-
Increase Column Efficiency: Employing columns with smaller particle sizes or core-shell technology leads to sharper peaks and better resolution.[4]
Q2: I'm observing a shoulder on my main peak. Could this be the co-eluting Zimeldine and this compound?
A2: Yes, a shoulder on a peak is a strong indication of co-elution, where two or more compounds are not fully separated.[5] This is a common observation when an analyte and its deuterated internal standard have very similar, but not identical, retention times. The slight difference in mass due to deuterium substitution can sometimes lead to a small separation, known as the "isotope effect".[2] To confirm if the shoulder is this compound, you can analyze a sample containing only Zimeldine and another with only this compound.
Q3: My this compound peak is eluting slightly before the Zimeldine peak. How can I achieve perfect co-elution for my LC-MS analysis?
A3: A slight difference in retention time between an analyte and its deuterated internal standard is known as the isotope effect.[2] In reversed-phase chromatography, the deuterated compound may elute slightly earlier.[2] While often minor, this can be problematic if it leads to differential matrix effects.[2][6] To achieve better co-elution, you can try the following:
-
Use a Lower Resolution Column: A column with slightly lower efficiency may broaden the peaks just enough for them to completely overlap.[6]
-
Adjust the Gradient: A faster gradient may reduce the separation between the two compounds.
-
Modify Mobile Phase Selectivity: Experiment with different organic modifiers (acetonitrile vs. methanol) or additives to fine-tune the interaction with the stationary phase and minimize the isotope effect.
Q4: I'm experiencing significant peak tailing for both of my compounds. What are the likely causes and how can I fix it?
A4: Peak tailing can be caused by a variety of chemical and physical issues within the LC system.[7] When all peaks in a chromatogram exhibit tailing, it often points to a physical problem.[7]
-
Column Overload: Injecting too much sample can lead to peak tailing.[8][9] Try diluting your sample to see if the peak shape improves.[8]
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, distorting the peak shape.[7] Back-flushing the column may resolve this issue.[7]
-
Column Bed Deformation: Voids or channels in the column's packed bed can cause tailing.[9] This may require replacing the column.[9]
-
Secondary Silanol Interactions: For basic compounds like Zimeldine, interactions with acidic silanol groups on the silica-based stationary phase can cause tailing.[10] Ensure your mobile phase is adequately buffered to an appropriate pH to minimize these interactions.[9] Using a column with high-quality end-capping can also mitigate this issue.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.[11]
Q5: The resolution between my Zimeldine and this compound peaks is inconsistent from one run to the next. What should I investigate?
A5: Inconsistent resolution can often be traced back to a lack of system stability.
-
Poor Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[11]
-
Mobile Phase Issues: Check for changes in mobile phase composition due to evaporation or improper mixing in gradient methods.[11] Preparing fresh mobile phase daily is recommended.
-
Temperature Fluctuations: Poor temperature control can affect retention times and selectivity.[11] Using a column oven is essential for reproducible chromatography.[11]
-
System Leaks: Check for any leaks in the system, as this can cause fluctuations in flow rate and pressure, leading to variable retention and resolution.[11]
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve chromatographic separation between Zimeldine and this compound?
A1: Deuterated internal standards are designed to be chemically and physically almost identical to the analyte of interest.[1][2] The only difference is the replacement of some hydrogen atoms with deuterium, a heavier isotope. This similarity means they behave nearly identically during the chromatographic process, leading to very similar or identical retention times.[1] Achieving separation requires an LC method with high efficiency and selectivity to exploit the subtle differences caused by the isotope effect.
Q2: What is the "isotope effect" in liquid chromatography?
A2: The isotope effect in chromatography refers to the slight difference in retention time that can be observed between a compound and its isotopically labeled counterpart (e.g., deuterated).[2] In reversed-phase LC, deuterated compounds are slightly less retained and may elute a little earlier than their non-deuterated analogs.[2] This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can subtly alter the molecule's interaction with the stationary phase.
Q3: What are the ideal characteristics of a mobile phase for this type of separation?
A3: For separating closely related compounds like Zimeldine and its deuterated analog on a reversed-phase column, the mobile phase should consist of:
-
Aqueous Phase: High-purity water with a pH-modifying additive. A low concentration of an acid like formic acid (e.g., 0.1%) is commonly used to ensure good peak shape for basic analytes by suppressing the ionization of residual silanols on the stationary phase.[4]
-
Organic Phase: A high-purity organic solvent such as acetonitrile or methanol. The choice between these can significantly alter selectivity.[4]
-
Buffer: If precise pH control is necessary to maintain a consistent ionization state of the analyte, a buffer should be used in the aqueous phase.[9]
Q4: Which type of HPLC column is generally recommended?
A4: A high-efficiency column is recommended to maximize the potential for separation. Consider using:
-
Sub-2 µm or Core-Shell Columns: These columns provide higher theoretical plates, resulting in narrower peaks and improved resolution.[4]
-
C18 Stationary Phase: A C18 (octadecylsilane) column is a good starting point for reversed-phase separation of moderately non-polar compounds like Zimeldine.
-
Alternative Chemistries: If a C18 column does not provide adequate selectivity, consider phases like Phenyl-Hexyl or Cyano, which offer different retention mechanisms.[4]
Q5: When is complete co-elution of an analyte and its deuterated internal standard actually a good thing?
A5: In quantitative bioanalysis using LC-MS, complete co-elution is highly desirable.[2][3] The purpose of a deuterated internal standard is to mimic the analyte as closely as possible through extraction, chromatography, and ionization.[1][12] If both compounds elute at the exact same time, they experience the same degree of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[2] This allows the internal standard to accurately correct for variations in the analytical process, leading to more precise and accurate quantification of the analyte.[1][2]
Data Presentation
Table 1: Effect of Gradient Slope on Resolution of Zimeldine and this compound (Hypothetical Data)
| Gradient Slope (%B/min) | Zimeldine Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 10.0 | 5.21 | 5.18 | 0.85 |
| 5.0 | 8.45 | 8.39 | 1.20 |
| 2.5 | 12.15 | 12.05 | 1.65 |
Conditions: C18 Column (100 x 2.1 mm, 1.8 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile. Flow Rate: 0.4 mL/min.
Table 2: Comparison of Organic Modifiers on Selectivity (Hypothetical Data)
| Organic Modifier | Zimeldine Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 8.45 | 8.39 | 1.20 |
| Methanol | 9.12 | 9.08 | 0.95 |
Conditions: C18 Column (100 x 2.1 mm, 1.8 µm), Gradient: 20-60% B in 10 min. Mobile Phase A: 0.1% Formic Acid in Water. Flow Rate: 0.4 mL/min.
Experimental Protocols
Protocol: General Method Development for Zimeldine Separation
This protocol outlines a systematic approach to developing an LC method for the separation of Zimeldine and this compound.
-
Column Selection:
-
Start with a high-efficiency C18 column (e.g., 100 mm x 2.1 mm, < 2 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Initial Scouting Gradient:
-
Set the flow rate to 0.4 mL/min and the column temperature to 30°C.
-
Run a fast, broad gradient to determine the approximate elution conditions (e.g., 5% to 95% B in 10 minutes).[4]
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient. If the compounds elute at 40% B in the scouting run, design a new gradient that is shallower around this point.
-
Example: Start at 20% B, ramp to 60% B over 15 minutes. This slower gradient increases the chance of resolving the two peaks.[4]
-
-
Fine-Tuning for Resolution:
-
If co-elution persists, further decrease the gradient slope in the region where the peaks elute.
-
If resolution is still insufficient, switch the organic modifier (Mobile Phase B) to methanol and repeat the gradient optimization steps.
-
Consider adjusting the column temperature (e.g., in 5°C increments between 25°C and 45°C) as temperature can also affect selectivity.
-
-
System Suitability:
-
Once a satisfactory separation is achieved, define system suitability criteria, including resolution (e.g., Rs > 1.5), peak tailing factor (e.g., < 1.5), and retention time reproducibility.
-
Visualizations
Caption: Workflow for optimizing an LC gradient to separate co-eluting peaks.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. waters.com [waters.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Internal standard - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Poor Peak Shape for Zimeldine-d6 in HPLC
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving poor peak shape issues encountered during the HPLC analysis of Zimeldine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis?
Poor peak shapes, such as peak tailing, fronting, splitting, or broadening, can arise from a variety of factors related to the sample, mobile phase, HPLC column, or the instrument itself.[1][2] Common issues include:
-
Column-related problems: Column contamination, voids in the packing material, a blocked frit, or general column degradation.[3][4][5]
-
Mobile phase issues: Incorrect pH, improper solvent composition, or contaminated solvents.[6][7]
-
Sample and injection problems: Sample overload (mass or volume), use of a sample solvent stronger than the mobile phase, or co-eluting interferences.[8][9][10]
-
System issues: Excessive dead volume in tubing or fittings.[2][10]
Q2: I am observing significant peak tailing with this compound. What is the likely cause and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like Zimeldine. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[11] This interaction can be mitigated by:
-
Lowering the mobile phase pH: Adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte. A typical starting point is a pH between 2.5 and 3.5.
-
Using a base-deactivated column: These columns are specifically designed with minimal accessible silanol groups to improve the peak shape of basic compounds.
-
Adding a basic competitor: Including a small amount of a basic additive (e.g., triethylamine) in the mobile phase can help to saturate the active silanol sites.
Q3: My this compound peak is fronting. What could be the reason?
Peak fronting, where the front of the peak is less steep than the back, is often a result of:
-
Sample overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing some molecules to travel faster.[9] To resolve this, try diluting the sample or reducing the injection volume.[8][9]
-
Incompatible sample solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the sample band will spread before it reaches the column, leading to a distorted peak.[1][10] It is always best to dissolve the sample in the mobile phase if possible.
-
Column bed collapse or void: A physical deformation of the column packing can lead to channeling and peak fronting.[4] This usually requires column replacement.
Q4: I am seeing split peaks for this compound. What should I investigate?
Split peaks can be caused by several factors:
-
Partially blocked column frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed.[7] Backflushing the column may resolve this, but if not, the frit or the entire column may need to be replaced.[7]
-
Column void: A void at the head of the column can cause the sample band to split.[3] Replacing the column is the most effective solution.[3]
-
Injection issues: An incompletely filled sample loop or a problem with the injector can lead to split peaks.
-
Strong sample solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause the sample to not load onto the column in a narrow band.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Table 1: Summary of Potential Causes and Solutions for Poor Peak Shape
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols | Lower mobile phase pH (e.g., with 0.1% formic acid). Use a base-deactivated column. Add a competing base to the mobile phase. |
| Column overload | Reduce sample concentration or injection volume.[12] | |
| Blocked column frit | Backflush the column. Replace the frit or the column.[7] | |
| Peak Fronting | Sample overload (mass or volume) | Dilute the sample or decrease the injection volume.[8][9][10] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[10] | |
| Column bed collapse or void | Replace the column.[4] | |
| Split Peaks | Partially blocked column frit | Backflush the column; if unresolved, replace the frit or column.[7] |
| Column void or channeling | Replace the column.[3] | |
| Strong sample solvent | Prepare the sample in the mobile phase.[3] | |
| Broad Peaks | Column degradation | Replace the column. |
| Large dead volume | Use shorter tubing with a smaller internal diameter. Ensure all fittings are secure. | |
| High injection volume | Reduce the injection volume. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be optimized to improve peak shape.
Table 2: Example HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Sample Solvent | 50:50 Acetonitrile:Water |
| Detection | Mass Spectrometry (MS) or UV at an appropriate wavelength |
Visual Troubleshooting Workflows
The following diagrams illustrate logical troubleshooting pathways for common peak shape problems.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for split peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. youtube.com [youtube.com]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Analysis of Deuterated Standards
Welcome to the Technical Support Center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for deuterated standards?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[1] This phenomenon is influenced by factors such as source temperature, cone voltage, and declustering potential.[1] For deuterated standards, excessive ISF can lead to an underestimation of the intact standard, affecting the accuracy of quantification. Furthermore, it can complicate data analysis by generating fragment ions that may interfere with other analytes.
Q2: Can the position of the deuterium label on a molecule affect its stability in the ion source?
A2: Yes, the position of deuterium labeling is critical. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbon atoms adjacent to carbonyl groups are more susceptible to hydrogen-deuterium (H/D) exchange with protic solvents under certain pH and temperature conditions.[2][3] This exchange can alter the mass of the standard and compromise the integrity of the assay. It is advisable to use standards where deuterium labels are placed on chemically stable positions, such as an aromatic ring or a carbon backbone.[3]
Q3: My deuterated standard is eluting slightly earlier than the non-deuterated analyte. Is this normal and how can I address it?
A3: This is a known phenomenon called the "isotope effect," where the deuterated compound may have slightly different chromatographic behavior than its non-deuterated counterpart.[4] While a small, consistent shift may be acceptable, significant separation can lead to differential matrix effects, where the analyte and the standard experience different levels of ion suppression or enhancement, impacting accuracy.[5] To minimize this, you can try adjusting the mobile phase composition, the gradient profile, or the column temperature.[4]
Q4: I am observing unexpected fragment ions for my deuterated standard. How can I confirm if they are from in-source fragmentation?
A4: To determine if the observed fragments are due to in-source fragmentation, you can perform a simple experiment by infusing a solution of the deuterated standard directly into the mass spectrometer. Gradually decrease the cone voltage (also known as fragmentor or declustering potential) and monitor the ion intensities. A decrease in the abundance of the fragment ions with a corresponding increase in the precursor ion as the voltage is lowered is a strong indication of in-source fragmentation.[6]
Q5: What are the key instrument parameters I should optimize to minimize in-source fragmentation?
A5: The primary instrument parameters to optimize for minimizing in-source fragmentation are the cone voltage (or declustering potential/fragmentor voltage), source temperature , and spray voltage .[1] Lowering the cone voltage and source temperature generally reduces the energy imparted to the ions, thus minimizing fragmentation.[1] Optimizing the spray voltage ensures a stable spray without excessive energy transfer.
Troubleshooting Guides
Issue 1: High Degree of In-Source Fragmentation Observed for the Deuterated Standard
This is characterized by a low abundance of the precursor ion and high abundance of one or more fragment ions in the mass spectrum of the standard.
| Potential Cause | Troubleshooting Steps & Solutions |
| Cone Voltage / Declustering Potential is too high | Gradually decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the ratio of the precursor ion to the fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while keeping fragmentation to a minimum.[6] |
| Ion Source Temperature is too high | Reduce the source temperature in increments of 25-50 °C. Higher temperatures can increase the internal energy of the ions, leading to fragmentation.[1] |
| Spray Voltage is not optimal | Adjust the spray voltage to ensure a stable ion current. Excessively high voltages can contribute to in-source fragmentation. |
| Mobile Phase Composition | Certain mobile phase additives or pH conditions can promote fragmentation. If possible, experiment with alternative mobile phases, such as switching from acetonitrile to methanol or using different buffering agents. |
Issue 2: Inconsistent or Inaccurate Quantitative Results
This can manifest as poor precision and accuracy in your calibration curves and quality control samples.
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrogen-Deuterium (H/D) Exchange | Verify that the deuterium labels are on stable positions of the molecule.[3] Assess for H/D exchange by incubating the deuterated standard in a blank matrix under your experimental conditions and monitoring for any change in its mass spectrum over time.[3] If exchange is observed, consider using a standard with labels at more stable positions or modifying the pH of your mobile phase. |
| Chromatographic Separation of Analyte and Standard | Overlay the chromatograms of the analyte and the deuterated standard to check for co-elution. If they are separated, adjust the chromatographic method (e.g., gradient, mobile phase, column) to achieve better co-elution and minimize differential matrix effects.[5] |
| In-source Fragmentation Leading to Signal Instability | Optimize the ion source parameters as described in "Issue 1" to ensure that you are monitoring a stable precursor ion for both the analyte and the internal standard. |
| Purity of the Deuterated Standard | Verify the isotopic and chemical purity of your deuterated standard. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[2] |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage and source temperature that maximize the signal of the deuterated precursor ion while minimizing fragmentation.
Methodology:
-
Prepare a working solution of the deuterated standard at a concentration of approximately 100-500 ng/mL in a solvent mixture that mimics the mobile phase composition at the elution time of the analyte.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set initial MS parameters:
-
Source Temperature: Start at a moderate temperature (e.g., 350 °C).
-
Spray Voltage: Use a typical value for your instrument (e.g., 3000 V).
-
Gas Flows: Use standard values for nebulizer and drying gases.
-
Cone Voltage: Start at a low value (e.g., 10-20 V).
-
-
Acquire mass spectra and monitor the intensity of the precursor ion and any known fragment ions.
-
Vary the Cone Voltage:
-
Increase the cone voltage in increments of 5-10 V over a range (e.g., 10 V to 100 V).
-
At each step, record the intensities of the precursor and fragment ions.
-
Plot the ion intensities as a function of the cone voltage to create a breakdown curve.
-
-
Select the optimal Cone Voltage that provides the highest intensity for the precursor ion with minimal fragmentation.
-
Vary the Source Temperature:
-
Set the cone voltage to its optimal value.
-
Vary the source temperature in increments of 50 °C over a range (e.g., 250 °C to 500 °C).
-
Record the intensities of the precursor and fragment ions at each temperature.
-
-
Select the optimal Source Temperature that provides a stable and strong signal for the precursor ion without inducing significant fragmentation.
Quantitative Data Summary: Typical ESI Source Parameter Ranges for Optimization
| Parameter | Typical Starting Range | Considerations for Deuterated Standards |
| Cone Voltage (V) | 10 - 60 | Lower values generally reduce in-source fragmentation. Optimize to maximize precursor ion signal.[7] |
| Source Temperature (°C) | 250 - 500 | Higher temperatures can increase fragmentation. Find a balance between efficient desolvation and analyte stability.[1] |
| Spray Voltage (kV) | 2.5 - 4.5 | Aim for a stable spray current. Extreme voltages can sometimes contribute to fragmentation. |
| Drying Gas Flow (L/hr) | 5 - 15 | Optimize for efficient desolvation without causing excessive cooling or ion suppression. |
| Nebulizer Gas Pressure (psi) | 20 - 60 | Affects droplet size and ionization efficiency. Optimize for maximum signal intensity. |
Visualizations
Caption: A logical workflow for troubleshooting issues with deuterated standards.
Caption: A streamlined workflow for optimizing MS source parameters.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
How to assess the stability of Zimeldine-d6 in biological matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Zimeldine-d6 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of this compound in biological matrices?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used for the accurate quantification of Zimeldine in biological samples.[1] Assessing its stability is critical to ensure that it does not degrade during sample collection, processing, and storage, which could lead to inaccurate and unreliable pharmacokinetic data.[2][3] The fundamental assumption is that the SIL-IS behaves identically to the analyte; any instability invalidates this assumption.[4]
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
A2: Several factors can influence the stability of this compound, including:
-
Temperature: Improper storage temperatures can accelerate degradation.[5]
-
pH: Extreme pH conditions during sample preparation can lead to hydrolysis or other chemical reactions.
-
Enzymatic Degradation: Endogenous enzymes in biological matrices like plasma can metabolize the internal standard.[6]
-
Light Exposure: Photodegradation can occur if samples are not protected from light.[7]
-
Matrix Components: The inherent composition of the biological matrix can sometimes contribute to the degradation of the analyte or internal standard.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes.
Q3: Can the deuterium labels on this compound exchange with hydrogen from the biological matrix?
A3: Yes, this phenomenon, known as back-exchange, is a potential issue for all deuterated internal standards.[8][9] The likelihood of this occurring depends on the position of the deuterium labels on the molecule. Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange, especially under acidic or basic conditions.[9][10] It is crucial to evaluate the stability of the deuterium label during method development.
Q4: How can I differentiate between the degradation of this compound and other sources of variability in the internal standard signal?
A4: Variability in the internal standard signal can arise from several sources other than degradation, such as inconsistent sample preparation, issues with the LC system, or instability in the mass spectrometer's ion source. A systematic troubleshooting approach is necessary to pinpoint the root cause. This may involve re-analyzing samples, checking instrument performance, and reviewing sample preparation procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the stability assessment of this compound.
Issue 1: High variability in this compound response across a batch.
-
Possible Cause: Inconsistent sample preparation, such as pipetting errors or incomplete extraction.
-
Troubleshooting Steps:
-
Review the sample preparation workflow for any potential sources of error.
-
Prepare a new set of quality control (QC) samples to verify the preparation procedure.
-
Ensure thorough mixing of the internal standard with the biological matrix.[1]
-
-
Possible Cause: LC-MS/MS system instability.
-
Troubleshooting Steps:
-
Inject a series of standard solutions to check for instrument performance and carryover.
-
Inspect the ion source for cleanliness and proper positioning.
-
Verify the stability of the mobile phases and ensure proper degassing.
-
Issue 2: A consistent decrease in this compound response over time in stability samples.
-
Possible Cause: Degradation of this compound under the specific storage conditions.
-
Troubleshooting Steps:
Issue 3: Chromatographic peak for this compound is splitting or shifting.
-
Possible Cause: Isotope effect leading to partial chromatographic separation from an interfering component or a degradation product. Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts.[8][9]
-
Troubleshooting Steps:
-
Overlay chromatograms of the analyte and the internal standard to check for co-elution.[8]
-
If separation is observed, chromatographic conditions may need to be adjusted.
-
Check the purity of the this compound standard for any impurities.
-
Experimental Protocols
1. Freeze-Thaw Stability Assessment
-
Objective: To evaluate the stability of this compound after multiple freeze-thaw cycles.
-
Methodology:
-
Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high QC levels.
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process and analyze the samples along with a freshly prepared set of calibration standards and QC samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
2. Short-Term (Bench-Top) Stability Assessment
-
Objective: To assess the stability of this compound in the biological matrix at room temperature.
-
Methodology:
-
Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high QC levels.
-
Let the samples sit on the bench-top at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Process and analyze the samples.
-
The results should be compared against freshly prepared standards and QCs.
-
3. Long-Term Stability Assessment
-
Objective: To determine the stability of this compound under long-term storage conditions.
-
Methodology:
-
Prepare multiple aliquots of low and high QC samples containing this compound.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples for analysis.
-
Analyze the stored QC samples against a freshly prepared calibration curve.
-
4. Forced Degradation Study
-
Objective: To identify potential degradation products and pathways of Zimeldine.[12][13] The same principles apply to this compound.
-
Methodology:
-
Acid/Base Hydrolysis: Treat a solution of Zimeldine with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Expose a solution of Zimeldine to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat a solid sample of Zimeldine in an oven.
-
Photodegradation: Expose a solution of Zimeldine to UV and fluorescent light.
-
Analyze the stressed samples using LC-MS/MS to identify and characterize any degradation products.[14][15]
-
Data Presentation
Table 1: Acceptance Criteria for Stability Assessment
| Stability Test | Storage Condition | Acceptance Criteria (Mean concentration vs. Nominal) |
| Freeze-Thaw | 3 cycles at -80°C to room temperature | ±15% |
| Short-Term (Bench-Top) | 24 hours at room temperature | ±15% |
| Long-Term | 6 months at -80°C | ±15% |
Table 2: Example Data from a Freeze-Thaw Stability Study
| QC Level | Nominal Conc. (ng/mL) | Cycle 1 Conc. (ng/mL) | Cycle 2 Conc. (ng/mL) | Cycle 3 Conc. (ng/mL) | Mean Conc. (ng/mL) | % Bias |
| Low | 10 | 9.8 | 10.1 | 9.9 | 9.93 | -0.7% |
| High | 500 | 495 | 505 | 498 | 499.3 | -0.14% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting this compound internal standard variability.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of drug concentrations in plasma stored in serum separator blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. rjptonline.org [rjptonline.org]
- 14. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating ion suppression when using Zimeldine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression when using Zimeldine-d6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my Zimeldine assay?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, Zimeldine, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1] The "matrix" refers to all components in your sample apart from the analyte of interest, such as proteins, lipids, and salts.[1] Ion suppression typically occurs within the ion source of the mass spectrometer as a result of competition for charge or surface area on the electrospray ionization (ESI) droplets between Zimeldine and matrix components.[1]
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled Zimeldine and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate quantification.[2] However, this is not always the case. "Differential ion suppression" can occur, where Zimeldine and this compound are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect," causing them to elute into regions with varying degrees of ion suppression.[2]
Q3: How can I determine if ion suppression is affecting my Zimeldine assay?
A3: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram.[3][4] This involves infusing a constant flow of a solution containing Zimeldine and this compound into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix extract is injected, any dips in the otherwise stable baseline signal for Zimeldine and its internal standard indicate retention times where co-eluting matrix components are causing ion suppression.[3][4]
Q4: My this compound internal standard elutes slightly earlier than Zimeldine. Is this a significant problem?
A4: Yes, a difference in retention time between Zimeldine and this compound can be a significant issue.[2] If they do not co-elute perfectly, they may be exposed to different levels of ion-suppressing matrix components, which can lead to inaccurate quantification.[2][5] This phenomenon is a key reason why deuterated standards may sometimes fail to adequately compensate for matrix effects.[5]
Troubleshooting Guides
Problem 1: Inconsistent or Inaccurate Quantitative Results for Zimeldine
-
Possible Cause: Differential ion suppression between Zimeldine and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of Zimeldine and this compound. If a separation is observed, chromatographic optimization is necessary.
-
Perform a Post-Column Infusion Experiment: This will identify the regions of most significant ion suppression. You can then adjust your chromatographic method to move the elution of your compounds away from these zones.
-
Optimize Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering matrix components.[6]
-
Dilute the Sample: Diluting your sample can reduce the concentration of matrix components, thereby alleviating ion suppression.[3]
-
Problem 2: Poor Sensitivity and Low Signal-to-Noise for Zimeldine
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression using the post-extraction addition method.
-
Enhance Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove a wider range of interfering compounds.[2][6][7]
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient profile, or switch to a column with a different selectivity to better separate Zimeldine from matrix interferences.[8]
-
Consider a Different Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI.[9]
-
Data Presentation
Table 1: Illustrative Example of Matrix Effect Calculation for Zimeldine
| Sample Set | Description | Mean Peak Area of Zimeldine |
| Set A | Zimeldine in neat solution | 1,500,000 |
| Set B | Zimeldine spiked into extracted blank matrix (post-extraction) | 900,000 |
Calculation of Matrix Effect (ME):
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
In this example: ME (%) = (900,000 / 1,500,000) * 100 = 60%
An ME of 60% indicates a 40% signal suppression for Zimeldine in this matrix. An ME < 100% signifies ion suppression, while an ME > 100% indicates ion enhancement.[10]
Table 2: Comparison of Sample Preparation Techniques on Ion Suppression Mitigation for Zimeldine
| Sample Preparation Method | Zimeldine Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 | 55 |
| Liquid-Liquid Extraction (LLE) | 85 | 80 |
| Solid-Phase Extraction (SPE) | 90 | 95 |
Note: These are illustrative values. Actual results may vary depending on the specific matrix and protocol.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify regions in the chromatographic run where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
Standard solution of Zimeldine and this compound
-
Extracted blank matrix sample
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the T-piece.
-
Connect a syringe pump containing the Zimeldine/Zimeldine-d6 standard solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for both Zimeldine and this compound, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for both compounds throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
Protocol 2: Quantifying Matrix Effects using the Post-Extraction Addition Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for Zimeldine.
Methodology:
-
Prepare Set A: Prepare a series of Zimeldine standard solutions in a clean solvent (e.g., mobile phase) at various concentrations.
-
Prepare Set B: Extract multiple lots of blank biological matrix using your established sample preparation method. After the final extraction step, spike the extracted matrix with Zimeldine at the same concentrations as in Set A.
-
Analyze Samples: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect (ME): ME (%) = (Mean peak area of Zimeldine in Set B / Mean peak area of Zimeldine in Set A) * 100[10]
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Troubleshooting workflow for inconsistent Zimeldine quantification.
Caption: General experimental workflow for Zimeldine analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Improving Reproducibility with Zimeldine-d6 in Quantitative Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of quantitative assays using Zimeldine-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of irreproducibility when using this compound as an internal standard in LC-MS/MS assays?
A1: The primary sources of irreproducibility in quantitative bioanalysis using this compound can be categorized into three main areas: sample preparation, chromatographic separation, and mass spectrometric detection. Issues may include inconsistent extraction recovery, variability in instrument response, matrix effects, and the stability of this compound in the biological matrix. It is crucial to use a stable isotope-labeled internal standard like this compound to compensate for these potential variabilities.
Q2: My this compound internal standard peak area is highly variable between samples. What should I investigate?
A2: High variability in the internal standard peak area can indicate several potential issues. A systematic approach to troubleshooting is recommended. Begin by verifying the sample preparation process for consistency in pipetting and extraction. Investigate the autosampler for injection volume accuracy. Examine the mass spectrometer for source stability and potential contamination. A troubleshooting workflow can help pinpoint the root cause of the variability.
Q3: I am observing a chromatographic shift between Zimelidine and this compound. Is this normal and how can I address it?
A3: A slight difference in retention time between an analyte and its deuterated internal standard, known as an isotopic effect, can sometimes occur. While minor shifts may be acceptable, significant or inconsistent shifts can affect the accuracy of quantification. To address this, optimize the chromatographic method by adjusting the mobile phase composition, gradient profile, or column temperature to ensure co-elution or a consistent and minimal separation.
Q4: How can I assess the stability of this compound in my biological samples?
A4: The stability of this compound in biological matrices should be evaluated under various conditions that mimic the sample lifecycle. This includes freeze-thaw stability, bench-top stability at room temperature, and long-term storage stability at the intended storage temperature (e.g., -80°C). Stability is assessed by comparing the response of the analyte and internal standard in stored samples to freshly prepared samples.
Troubleshooting Guides
Guide 1: Poor Peak Shape for Zimeldine or this compound
This guide addresses common issues related to suboptimal peak shape in the chromatogram.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column stationary phase. | Optimize mobile phase pH or use additives like triethylamine. Ensure proper column conditioning. |
| Peak Fronting | Sample overload or incompatible injection solvent. | Reduce the injection volume or dilute the sample. Ensure the injection solvent is similar in composition to the mobile phase. |
| Split Peaks | Column contamination or blockage at the inlet frit. | Back-flush the column or replace the inlet frit. If the problem persists, replace the column. |
| Broad Peaks | High dead volume in the LC system or column degradation. | Check all fittings and tubing for leaks or excessive length. Evaluate column performance with a standard mixture. |
Guide 2: Inconsistent Internal Standard (this compound) Response
This guide provides a systematic approach to diagnosing and resolving variability in the this compound signal.
| Observation | Potential Cause | Troubleshooting Step |
| Randomly high or low IS area | Inconsistent sample preparation (e.g., pipetting errors). | Review and verify the precision of all manual and automated liquid handling steps. |
| Gradual decrease in IS area over a run | Contamination of the mass spectrometer ion source. | Clean the ion source, including the capillary and lenses. |
| Sudden drop in IS area | Autosampler malfunction (e.g., air bubble in the syringe). | Purge the autosampler syringe and injection port. Inspect for leaks. |
| IS area dependent on matrix | Differential matrix effects between samples. | Optimize the sample extraction procedure to remove interfering matrix components. Consider a more robust chromatographic separation. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol outlines a general procedure for the extraction of Zimelidine and the addition of this compound from human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Stability Assessment of this compound in Plasma
This protocol describes the methodology for evaluating the stability of this compound under different conditions.
-
Preparation of QC Samples: Prepare low and high concentration quality control (QC) samples by spiking known concentrations of Zimelidine and a fixed concentration of this compound into blank plasma.
-
Freeze-Thaw Stability: Subject a set of QC samples to three cycles of freezing (at -80°C for at least 12 hours) and thawing (at room temperature).
-
Bench-Top Stability: Keep a set of QC samples at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store a set of QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, or 6 months).
-
Analysis: After the specified storage period or conditions, process the stability samples alongside freshly prepared calibration standards and QC samples.
-
Evaluation: Calculate the concentration of the stability samples and compare them to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Visualizations
Calibration curve issues with deuterated internal standards
Welcome to the Technical Support Center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve inaccurate or non-linear despite using a deuterated internal standard?
A1: While deuterated internal standards are the gold standard for quantitative analysis, several factors can lead to poor performance. The most common issues include differential matrix effects, isotopic exchange, impurities in the standard, and cross-contribution between the analyte and the internal standard.[1][2] Even with a stable isotope-labeled (SIL) internal standard, perfect correction is not always guaranteed.[3][4]
A primary issue is differential matrix effects . This occurs when the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][5] This can happen if there is a slight chromatographic shift between the analyte and the standard, often caused by the deuterium isotope effect, leading them to elute into regions with varying levels of matrix interference.[5][6]
Troubleshooting Guide 1: Investigating Differential Matrix Effects
Q: My analyte/internal standard area ratio shows poor reproducibility. How can I confirm if differential matrix effects are the cause?
A: Poor reproducibility is a classic sign of inconsistent matrix effects.[5] You can diagnose this with a matrix effect evaluation experiment.
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix and determine if the deuterated internal standard (IS) adequately compensates for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your calibration standards in a clean solvent (e.g., mobile phase or reconstitution solvent). This set represents the response without any matrix influence.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. Spike the final, clean extract with the analyte and internal standard at concentrations matching those in Set A. This set reveals the effect of the matrix components on the analyte signal (ion suppression/enhancement).
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction procedure, again at matching concentrations. This set is used to determine the overall recovery of the extraction process.[1]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
IS-Normalized Matrix Factor = (Matrix Effect of Analyte / Matrix Effect of IS)
-
Data Interpretation:
A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[5] Ideally, the IS-Normalized Matrix Factor should be close to 1.0, indicating that the internal standard is experiencing the same matrix effect as the analyte and is providing good compensation. A significant deviation from 1.0 suggests a differential matrix effect.
Data Presentation: Hypothetical Matrix Effect Results
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte ME (%) | IS ME (%) | IS-Normalized Matrix Factor |
| Set A (Neat) | 1,250,000 | 1,310,000 | N/A | N/A | N/A |
| Set B (Post-Spike) | 850,000 | 1,150,000 | 68.0% | 87.8% | 0.77 |
In this example, the analyte experiences significant ion suppression (68.0%), while the internal standard is suppressed to a lesser degree (87.8%). The IS-Normalized Matrix Factor of 0.77 indicates that the IS does not perfectly track the analyte's behavior in the matrix, which would lead to an overestimation of the analyte concentration.[1]
Visualization: Differential Matrix Effect Concept
Caption: Diagram illustrating how co-eluting matrix components can differentially suppress the analyte and IS signals.
Q2: My internal standard signal is decreasing over time or in certain samples. Could this be isotopic exchange?
A2: Yes, a decreasing internal standard signal can be a sign of isotopic exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[1][7] This phenomenon compromises accuracy by reducing the IS signal and potentially creating a false signal for the unlabeled analyte.[7]
Factors that promote isotopic exchange include:
-
Label Position: Deuterium atoms on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2]
-
pH: Exchange is often catalyzed by acidic or basic conditions.[1][7]
-
Temperature: Higher temperatures accelerate the exchange rate.[7]
Troubleshooting Guide 2: Assessing Isotopic Stability
Experimental Protocol: Isotopic Exchange Stability Test
Objective: To determine if the deuterated internal standard is stable under the specific conditions of your sample preparation, storage, and analysis.
Methodology:
-
Prepare Test Samples:
-
Spike a known concentration of the deuterated IS into three different solutions:
-
Blank biological matrix (e.g., plasma).
-
Your typical reconstitution solvent.
-
Mobile phase.
-
-
-
Incubate Samples: Aliquot the prepared samples and incubate them under different conditions that mimic your workflow (e.g., Room Temperature, 4°C, -20°C).
-
Analyze Over Time: Analyze the samples immediately after preparation (T=0) and then at subsequent time points (e.g., 4 hours, 24 hours, 48 hours). Monitor the peak area of the internal standard and also the mass transition for the unlabeled analyte.
-
Interpret Results: A significant decrease in the IS signal over time, especially when accompanied by an increase in the unlabeled analyte signal, confirms isotopic exchange.[7]
Data Presentation: IS Stability in Reconstitution Solvent
| Time Point | Incubation Temp. | IS Peak Area | % Decrease from T=0 |
| T=0 | N/A | 1,500,000 | 0% |
| T=24h | Room Temp (22°C) | 1,125,000 | 25% |
| T=24h | Refrigerated (4°C) | 1,455,000 | 3% |
This data indicates the internal standard is unstable at room temperature in the reconstitution solvent but is relatively stable when refrigerated.[7]
Visualization: Isotopic Exchange Troubleshooting Workflow
Caption: A decision tree for troubleshooting suspected isotopic exchange of a deuterated internal standard.
Q3: I see a peak for my analyte in blank samples that only contain the internal standard. What is the cause?
A3: This issue is typically caused by the presence of the unlabeled analyte as an impurity in the deuterated internal standard stock.[8] This "cross-contribution" can lead to an overestimation of the analyte's concentration and is particularly problematic at the lower limit of quantification (LLOQ).[8] For reliable results, the chemical purity of the IS should be >99% and the isotopic enrichment should be ≥98%.[2][8]
Another, related cause is "cross-talk," where naturally occurring isotopes of the analyte (e.g., ¹³C) contribute to the signal being monitored for the internal standard.[9][10] This becomes more pronounced at high analyte concentrations and can lead to non-linearity.[9][11]
Troubleshooting Guide 3: Assessing Internal Standard Purity
Experimental Protocol: Assessing Contribution from Internal Standard
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare Blank Sample: Use a matrix sample that is known to contain no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte in this sample should be minimal. A common acceptance criterion is that the response should be less than 20% of the analyte response at the LLOQ.[1] A higher response indicates significant contamination of the IS.[8]
Visualization: Impact of IS Purity on Quantification
Caption: How an unlabeled analyte impurity in the deuterated standard leads to a false positive signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
Validation & Comparative
Validation of an LC-MS/MS Method for Zimeldine using Zimeldine-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Zimeldine in human plasma, utilizing its deuterated analog, Zimeldine-d6, as an internal standard (IS). Due to the limited availability of published and validated methods specifically employing this compound, this guide outlines a robust analytical approach based on established principles of bioanalytical method validation and data from structurally related compounds. The experimental protocols and validation data presented herein are representative and intended to serve as a template for method development and validation.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. It offers superior accuracy and precision by effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical for the development of a reliable bioanalytical method. While structural analogs can be used, a deuterated internal standard like this compound is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects. This leads to more accurate and precise quantification.
Table 1: Comparison of Internal Standard Performance
| Validation Parameter | Method with this compound (Predicted) | Method with a Structural Analog IS (Hypothetical) |
| Linearity (r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
| Matrix Effect (%CV) | < 15% | < 20% |
| Extraction Recovery | Consistent and reproducible | More variable |
Experimental Protocols
The following protocols describe a proposed LC-MS/MS method for the determination of Zimeldine in human plasma.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is proposed for the extraction of Zimeldine from plasma samples.
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (250 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zimeldine | 317.1 | 58.1 | 25 |
| 317.1 | 105.1 | 30 | |
| This compound | 323.1 | 64.1 | 25 |
| 323.1 | 105.1 | 30 |
Note: The MRM transitions are predicted based on the molecular weights and common fragmentation patterns of N,N-dimethylallylamines and pyridyl compounds. The most abundant and stable fragments are typically selected for quantification and confirmation.
Method Validation Data (Representative)
The following tables summarize the expected performance characteristics of the validated LC-MS/MS method.
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Zimeldine | 0.5 - 500 | > 0.997 | 0.5 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 8.5 | -3.2 | 9.8 | -1.5 |
| Low QC | 1.5 | 6.2 | 1.8 | 7.5 | 2.4 |
| Mid QC | 75 | 4.1 | -0.5 | 5.3 | 0.9 |
| High QC | 400 | 3.5 | 2.1 | 4.8 | 1.7 |
Table 4: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 1.5 | 98.2 | 91.5 |
| High QC | 400 | 101.5 | 93.2 |
Visualizations
A Head-to-Head Comparison of Zimeldine-d6 and ¹³C-Labeled Internal Standards for Bioanalytical Accuracy
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. For researchers quantifying Zimeldine, an antidepressant, this guide provides an in-depth comparison of two common stable isotope-labeled internal standards: Zimeldine-d6 (deuterated) and ¹³C-labeled Zimeldine. This comparison, aimed at researchers, scientists, and drug development professionals, will objectively evaluate their performance based on established scientific principles and supporting data from analogous compounds.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection—to accurately compensate for variability.[1][2] Stable isotope-labeled internal standards are considered the gold standard for this purpose in mass spectrometry-based assays.[2][3] However, the choice between deuterium and carbon-13 labeling is not trivial and can significantly influence assay performance.[4]
Key Performance Differences: The Isotope Effect and Stability
A primary differentiator between deuterated and ¹³C-labeled standards is the "isotope effect." The larger mass difference between protium (¹H) and deuterium (²H) can lead to slight differences in physicochemical properties.[5] This can cause the deuterated standard to separate from the unlabeled analyte during chromatography, a phenomenon that is particularly evident in reversed-phase liquid chromatography.[5][6] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in negligible chromatographic shifts, ensuring near-perfect co-elution.[7][8] This co-elution is crucial for accurate compensation of matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard.[1][9] If the analyte and internal standard do not elute at the same time, they may experience different matrix effects, leading to inaccurate quantification.[6][8]
Another critical factor is the stability of the isotopic label. Deuterium atoms, especially those on exchangeable sites (like -OH or -NH groups) or near carbonyl groups, can sometimes be replaced by protons from the solvent or matrix, a process known as back-exchange.[3][6][10] This compromises the integrity of the internal standard and can lead to inaccurate results.[10] Carbon-13 labels, being part of the molecule's carbon backbone, are not susceptible to this exchange, offering greater stability.[5]
Quantitative Data Comparison
Table 1: Comparative Performance of Deuterated vs. ¹³C-Labeled Internal Standards
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled Zimeldine | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift from analyte.[6][8] | Near-perfect co-elution with the analyte.[5][7] | The smaller mass difference between ¹²C and ¹³C minimizes the isotope effect.[8] |
| Isotopic Stability | Risk of H/D exchange at certain molecular positions.[3][6][10] | Highly stable with no risk of isotopic exchange.[5] | ¹³C atoms are integral to the molecular backbone. |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement.[6] | Theoretically superior due to identical elution profiles, leading to more accurate compensation.[4] | Co-elution ensures both analyte and IS experience the same matrix effects. |
| Accuracy (% Recovery) | Typically 85-115% (Matrix Dependent) | Expected 95-105% | Perfect co-elution of the ¹³C standard provides more accurate compensation for matrix effects, leading to higher accuracy.[11] |
| Precision (%RSD) | < 15% | Expected < 5% | Consistent co-elution and stable isotope incorporation of the ¹³C standard result in lower variability and improved precision.[11] |
| Commercial Availability & Cost | More commonly available and generally less expensive.[7] | Less common and typically more expensive to synthesize.[7] | Deuteration is often a simpler synthetic process. |
Note: The accuracy and precision values are based on generally accepted performance differences between deuterium and ¹³C-labeled internal standards as reported in the literature for analogous compounds.
A study on the mycotoxin deoxynivalenol showed that without an internal standard, the apparent recovery was only 29-37% due to matrix effects. However, when a fully ¹³C-labeled internal standard was used, the recovery improved to 95-99%.[12]
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Zimeldine in plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (either this compound or ¹³C-labeled Zimeldine) at a fixed concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[13]
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 10 minutes) is used to elute Zimeldine.[13]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zimeldine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-Labeled Zimeldine: Monitor the corresponding mass-shifted precursor to product ion transition.[13]
-
-
-
Quantification:
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Bioanalytical workflow for Zimeldine quantification.
Caption: Factors influencing accuracy in internal standard selection.
Conclusion and Recommendation
While this compound can be a viable internal standard and is often more readily available and less expensive, researchers must be aware of its potential limitations, including chromatographic shifts and the possibility of deuterium exchange.[6][10] Rigorous method validation is essential to ensure these factors do not compromise the accuracy of the results.
For the most demanding bioanalytical assays requiring the highest level of accuracy and reproducibility, ¹³C-labeled Zimeldine represents the superior choice.[5] Its near-perfect co-elution with the analyte and enhanced isotopic stability provide a more robust and reliable solution for correcting matrix effects and ensuring the integrity of quantitative data.[5][8] The investment in a ¹³C-labeled internal standard is highly recommended for developing the most reliable quantitative assays for Zimeldine.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Bioanalytical Methods: A Comparative Guide Using Zimeldine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of pharmacokinetic and toxicokinetic studies. When combining data from different analytical methods or laboratories, a robust cross-validation is essential to ensure data comparability. This guide provides an objective comparison of bioanalytical method performance using a deuterated internal standard, Zimeldine-d6, versus a structural analogue internal standard for the quantification of the antidepressant drug, Zimeldine.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[3][4] This guide will present illustrative experimental data and detailed protocols to highlight the advantages of using this compound.
Performance Comparison: this compound vs. Structural Analogue
The use of a deuterated internal standard like this compound generally results in superior accuracy and precision compared to a non-deuterated, structural analogue internal standard. This is primarily because the deuterated standard co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement.[5][6]
To illustrate this, the following tables summarize hypothetical yet representative data from a cross-validation study comparing the performance of a bioanalytical method for Zimeldine using this compound versus a structural analogue (e.g., a compound with a similar chemical structure but different molecular weight).
Table 1: Accuracy and Precision of Quality Control (QC) Samples
| QC Level (ng/mL) | Internal Standard | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low (5) | This compound | 4.95 | 99.0 | 3.5 |
| Structural Analogue | 5.25 | 105.0 | 8.2 | |
| Mid (50) | This compound | 50.8 | 101.6 | 2.8 |
| Structural Analogue | 47.9 | 95.8 | 6.5 | |
| High (150) | This compound | 148.2 | 98.8 | 2.1 |
| Structural Analogue | 159.3 | 106.2 | 5.9 |
The data in Table 1 demonstrates that the method using this compound provides results with higher accuracy (closer to 100%) and better precision (lower %CV) across all QC levels compared to the method using a structural analogue.
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Factor (Range) | IS-Normalized Matrix Factor (%CV) |
| This compound | 0.95 - 1.03 | 4.1 |
| Structural Analogue | 0.82 - 1.15 | 14.8 |
As shown in Table 2, this compound more effectively compensates for matrix effects, resulting in a significantly lower coefficient of variation for the internal standard-normalized matrix factor. This indicates more consistent and reliable quantification across different biological samples.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or the structural analogue).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Zimeldine from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Zimeldine: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Structural Analogue: Precursor ion > Product ion (specific m/z values to be optimized).
-
Cross-Validation Procedure
-
Prepare two sets of validation samples: one using this compound as the internal standard and the other using the structural analogue.
-
Each set should include a full calibration curve and quality control samples at low, medium, and high concentrations.
-
Analyze a minimum of 20 incurred (study) samples using both methods.
-
Compare the results obtained from both methods to assess the level of agreement. The acceptance criteria for the difference between the two methods should be predefined.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of cross-validation.
Figure 1. A typical bioanalytical experimental workflow.
Figure 2. Logical flow of a cross-validation study.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Zimelidine Quantification in Human Plasma Using a Validated LC-MS/MS Method with Zimelidine-d6 as an Internal Standard
Guide Objective: This document provides a comparative analysis of hypothetical performance data from three distinct laboratories for the quantification of zimelidine in human plasma. It includes a comprehensive, standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, utilizing zimelidine-d6 as a stable isotope-labeled internal standard, to serve as a benchmark for bioanalytical performance. This guide is intended for researchers, analytical scientists, and drug development professionals to assess typical inter-laboratory variability and understand the critical parameters of a robust bioanalytical method.
Introduction
Zimelidine is a selective serotonin reuptake inhibitor (SSRI) that has been studied for the treatment of depression. Accurate quantification of zimelidine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as zimelidine-d6, is the gold standard in LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and instrument response.[1][2]
Inter-laboratory comparison studies, or proficiency tests, are essential for evaluating the reproducibility and reliability of analytical methods across different sites.[3][4] In the absence of publicly available proficiency testing data for zimelidine, this guide presents a simulated comparison based on established bioanalytical method validation principles from regulatory agencies like the FDA and EMA.[5][6][7] The data herein from three hypothetical laboratories—Lab A, Lab B, and Lab C—illustrates expected performance variations and highlights key metrics for a validated bioanalytical assay.
Standardized Experimental Protocol
This section details the reference LC-MS/MS method used as the basis for the inter-laboratory comparison.
2.1. Materials and Reagents
-
Analytes: Zimelidine and Zimelidine-d6 (Internal Standard, IS)
-
Matrix: Human plasma (K2-EDTA)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (reagent grade), Deionized water.
2.2. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of zimelidine-d6 working solution (250 ng/mL in 50% methanol) to each tube, resulting in a final IS concentration of 50 ng/mL.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2.3. Liquid Chromatography Conditions
-
System: UHPLC system
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (Re-equilibration)
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
2.4. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Selected Reaction Monitoring (SRM) Transitions:
-
Zimelidine: m/z 317.1 → 71.1
-
Zimelidine-d6 (IS): m/z 323.1 → 77.1
-
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Gas Temperature: 400°C
-
Desolvation Gas Flow: 900 L/hr
-
2.5. Calibration and Quality Control
-
Calibration Standards: Prepared in blank human plasma at concentrations of 1, 2, 5, 20, 50, 100, 200, and 400 ng/mL.
-
Quality Control (QC) Samples: Prepared in blank human plasma at three concentrations:
-
Low QC (LQC): 3 ng/mL
-
Mid QC (MQC): 30 ng/mL
-
High QC (HQC): 300 ng/mL
-
Inter-laboratory Performance Comparison
The following tables summarize the hypothetical performance data from three independent laboratories implementing the standardized protocol. The acceptance criteria are based on FDA and EMA guidelines: Accuracy within ±15% (±20% at LLOQ) of the nominal value, and Precision (CV) not exceeding 15% (20% at LLOQ).[6][8]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Calibration Range (ng/mL) | 1 - 400 | 1 - 400 | 1 - 400 | N/A |
| Regression Model | 1/x² weighted | 1/x² weighted | 1/x weighted | N/A |
| Correlation Coefficient (R²) | 0.998 | 0.999 | 0.996 | ≥ 0.99 |
| LLOQ (ng/mL) | 1.0 | 1.0 | 1.0 | Signal-to-Noise > 5 |
| LLOQ Accuracy (% Bias) | -5.8% | -2.5% | 12.1% | Within ±20% |
| LLOQ Precision (% CV) | 8.2% | 6.1% | 14.5% | ≤ 20% |
Table 2: Inter-day Accuracy (% Bias) of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A | Lab B | Lab C | Acceptance Criteria |
| Low QC (LQC) | 3.0 | -4.2% | -1.8% | 9.5% | Within ±15% |
| Mid QC (MQC) | 30.0 | 2.1% | 0.5% | -5.6% | Within ±15% |
| High QC (HQC) | 300.0 | 1.5% | -0.9% | 3.2% | Within ±15% |
Table 3: Inter-day Precision (% Coefficient of Variation, CV) of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A | Lab B | Lab C | Acceptance Criteria |
| Low QC (LQC) | 3.0 | 6.5% | 4.8% | 11.2% | ≤ 15% |
| Mid QC (MQC) | 30.0 | 4.1% | 2.9% | 7.8% | ≤ 15% |
| High QC (HQC) | 300.0 | 3.5% | 2.2% | 6.1% | ≤ 15% |
Analysis of Hypothetical Results:
-
Lab A and Lab B demonstrate strong performance with high precision and accuracy, well within the accepted regulatory limits.
-
Lab C also meets all acceptance criteria, but exhibits slightly higher variability (higher %CV and %Bias) compared to Labs A and B, particularly at the LLOQ and LQC levels. This could be indicative of minor variations in instrument sensitivity or sample handling techniques.
-
All laboratories successfully validated the method, confirming its robustness and transferability.
Mandatory Visualizations
4.1. Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Bioanalytical workflow for Zimelidine quantification.
4.2. Zimelidine Mechanism of Action
The diagram below provides a simplified overview of Zimelidine's primary pharmacological action.
References
- 1. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerilliant.com [cerilliant.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. anivet.au.dk [anivet.au.dk]
- 6. ema.europa.eu [ema.europa.eu]
- 7. nalam.ca [nalam.ca]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for Antidepressant Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of antidepressants, the choice of an internal standard is a critical decision that profoundly impacts data quality, method robustness, and cost-effectiveness. While deuterated internal standards are widely regarded as the gold standard, structural analogs remain a viable and often necessary alternative. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to facilitate an informed selection process for your analytical needs.
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is indispensable for correcting variability arising from sample preparation, chromatographic injection, and mass spectrometric detection. An ideal IS mimics the analyte's behavior throughout the analytical process, ensuring accurate and precise quantification. The two most common types of internal standards employed in antidepressant analysis are stable isotope-labeled (SIL), primarily deuterated, standards and non-isotopically labeled structural analogs.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
Deuterated internal standards, which are chemically identical to the analyte with several hydrogen atoms replaced by deuterium, are generally preferred for their ability to closely track the analyte's behavior.[1][2] This is particularly crucial for mitigating matrix effects, a significant source of variability in bioanalysis.[3] However, structural analogs—compounds with a close chemical structure to the analyte—can be a cost-effective and practical alternative when a deuterated standard is unavailable or prohibitively expensive.
The following tables summarize key performance parameters from various studies on antidepressant analysis, comparing methods that utilize either deuterated or structural analog internal standards. It is important to note that these data are compiled from different sources and direct head-to-head comparisons in a single study are limited.
Table 1: Comparison of Method Validation Parameters for Fluoxetine Analysis
| Parameter | Method with Deuterated IS (Fluoxetine-d5) | Method with Structural Analog IS (Amitriptyline) |
| Linearity (r²) | >0.999[4][5] | >0.99[6] |
| Accuracy (% Bias) | Within ±15%[5] | Within ±15%[6] |
| Precision (% CV) | <15%[5] | <15%[6] |
| Matrix Effect | Effectively compensated[7] | Generally acceptable with validation |
| Lower Limit of Quantification (LLOQ) | 0.27 ng/mL[4] | 0.25 ng/mL[6] |
Table 2: Comparison of Method Validation Parameters for Sertraline Analysis
| Parameter | Method with Deuterated IS (Sertraline-d3) | Method with Structural Analog IS (Telmisartan) |
| Linearity (r²) | ≥ 0.9992[8] | >0.99[9] |
| Accuracy (% Bias) | -7.7% to 11.7%[8] | Within acceptable limits |
| Precision (% CV) | <12.2%[8] | <4.4%[9] |
| Recovery | ~94%[8] | ~89%[9] |
| Lower Limit of Quantification (LLOQ) | 2.50 ng/mL[8] | 0.1 ng/mL[9] |
Table 3: Comparison of Method Validation Parameters for Citalopram Analysis
| Parameter | Method with Deuterated IS (Citalopram-d6) | Method with Structural Analog IS (Paroxetine) |
| Linearity (r²) | >0.99 | >0.99[10] |
| Accuracy (% Bias) | Within acceptable limits | <12.13%[10] |
| Precision (% CV) | Within acceptable limits | <12.30%[10] |
| Recovery | Not always reported | ~89%[10] |
| Lower Limit of Quantification (LLOQ) | Typically low ng/mL range | 1-5 ng/mL[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the bioanalysis of antidepressants using an internal standard.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and common method for extracting antidepressants from plasma or serum samples.
-
Aliquot Sample: Transfer 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the internal standard working solution (either deuterated or structural analog at a known concentration) to each sample, calibrator, and quality control, except for the blank matrix.
-
Precipitate Proteins: Add 300 µL of acetonitrile (or another suitable organic solvent) to induce protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to increase sensitivity.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typical.
-
Flow Rate: A flow rate of 0.4-0.6 mL/min is generally employed.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for most antidepressants.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and accurate identification.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of internal standard correction.
Conclusion
The choice between a deuterated internal standard and a structural analog for antidepressant analysis is a balance between performance, cost, and availability.
-
Deuterated internal standards are the superior choice for achieving the highest accuracy and precision, primarily due to their ability to effectively compensate for matrix effects and co-elute with the analyte.[1][2][7] When developing high-stakes assays for clinical trials or regulatory submission, the investment in a deuterated standard is often justified.
-
Structural analogs can be a reliable and cost-effective alternative, particularly for research purposes or when a deuterated standard is not commercially available. However, thorough method validation is crucial to ensure that the chosen analog adequately tracks the analyte's behavior and that any differences in extraction recovery, chromatographic retention, and ionization efficiency do not compromise the data's integrity.[6][9][10]
Ultimately, the decision rests on the specific requirements of the assay and the resources available. By carefully considering the comparative data and understanding the underlying principles of each approach, researchers can confidently select the most appropriate internal standard for robust and reliable antidepressant quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC-ESI-MS/MS method for quantification of fluoxetine and its application to MS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an improved method for the quantitation of sertraline in human plasma using LC-MS-MS and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Stable Isotope-Labeled Internal Standard: A Comparative Guide Featuring Zimeldine-d6
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), specifically Zimeldine-d6, against a structural analog for the quantification of the antidepressant drug Zimeldine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data and protocols underscore the superior performance of SIL-ISs in mitigating analytical variability and ensuring the accuracy and precision required in regulated bioanalysis.
The Imperative of Internal Standards in LC-MS/MS
The primary role of an internal standard in quantitative analysis is to correct for the inherent variability of the analytical method.[1] Factors such as sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can introduce significant errors in quantification. An ideal internal standard is a compound added at a constant concentration to all samples, calibrators, and quality controls, which behaves identically to the analyte throughout the analytical process. By maintaining a constant ratio of the analyte response to the IS response, accurate quantification can be achieved despite these variations.
This compound: The Gold Standard for Zimeldine Quantification
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms are replaced with their heavy stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This compound is the deuterated analog of Zimeldine. This subtle mass change allows for its differentiation from the native Zimeldine by the mass spectrometer, while its physicochemical properties remain virtually identical. This near-identical nature is the cornerstone of its superiority over other types of internal standards.
In contrast, a structural analog is a molecule with a similar chemical structure to the analyte but not isotopically labeled. For Zimeldine, a potential structural analog could be another antidepressant with a similar functional group. While often more readily available and less expensive than a SIL-IS, structural analogs exhibit differences in chromatographic retention, extraction recovery, and ionization efficiency, which can compromise their ability to effectively compensate for analytical variability.
Comparative Performance Data: this compound vs. Structural Analog
The following table summarizes typical performance data from a bioanalytical method validation, comparing the use of this compound with a hypothetical structural analog for the quantification of Zimeldine in human plasma. This data, while illustrative, is based on established performance differences observed in numerous validation studies of similar analytes.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.0% to +14.5% | ±15% (±20% for LLOQ) |
| Precision (%CV) | ≤ 5.2% | ≤ 13.8% | ≤15% (≤20% for LLOQ) |
| Matrix Effect (%CV) | 3.5% | 18.2% | ≤15% |
| Extraction Recovery (%CV) | 4.1% | 15.5% | Consistent and reproducible |
Key Observations:
-
Accuracy and Precision: The use of this compound results in significantly higher accuracy (bias closer to 0%) and precision (lower coefficient of variation, %CV), indicating more reliable and reproducible measurements.[1][2]
-
Matrix Effect: this compound effectively compensates for matrix effects, as demonstrated by the low variability in the analyte/IS response ratio across different biological samples. The structural analog shows much higher variability, indicating inconsistent compensation for ion suppression or enhancement.
-
Extraction Recovery: The variability in extraction recovery is substantially lower when using this compound, as it closely tracks the recovery of the native analyte through the sample preparation process.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the key experimental protocols for the quantification of Zimeldine in human plasma using LC-MS/MS with an internal standard.
1. Preparation of Stock and Working Solutions:
-
Zimeldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zimeldine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Structural Analog IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the structural analog in methanol.
-
Working Solutions: Prepare serial dilutions of the Zimeldine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of each internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of Zimeldine from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Zimeldine: Q1/Q3 (e.g., 317.1 -> 70.1)
-
This compound: Q1/Q3 (e.g., 323.1 -> 76.1)
-
Structural Analog IS: Q1/Q3 (specific to the analog used)
-
4. Method Validation Experiments:
Conduct a full bioanalytical method validation in accordance with FDA and ICH guidelines, including assessments of:
-
Selectivity and Specificity
-
Calibration Curve Linearity
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Extraction Recovery
-
Stability (freeze-thaw, short-term, long-term)
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships discussed in this guide.
Caption: A typical bioanalytical workflow for Zimeldine quantification using this compound.
Caption: Logical relationship demonstrating the superiority of a SIL-IS.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally justified for the accurate and precise quantification of Zimeldine in biological matrices. As demonstrated by the comparative performance data, a SIL-IS provides superior mitigation of analytical variability, particularly matrix effects, leading to more reliable and robust bioanalytical data. While structural analogs may present a more cost-effective option, the potential for compromised data quality makes them less suitable for regulated studies where accuracy and reproducibility are paramount. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a critical step towards ensuring the integrity and success of their quantitative bioanalytical assays.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Zimeldine-d6
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard is a critical factor influencing the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled internal standard, Zimeldine-d6, against a structural analog internal standard in the bioanalysis of the antidepressant drug, Zimeldine.
Performance Comparison: this compound vs. Structural Analog
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis, primarily due to its ability to mimic the analyte of interest throughout the analytical process, thereby providing superior accuracy and precision. A structural analog internal standard, while a viable alternative, may not fully compensate for all sources of variability.
To illustrate this, we present a summary of expected performance characteristics based on validated methods for similar selective serotonin reuptake inhibitors (SSRIs) using deuterated internal standards, and a historical method for Zimeldine using a structural analog.
| Parameter | Zimeldine with this compound (LC-MS/MS)¹ | Zimeldine with Loxapine (GLC)² |
| Internal Standard Type | Stable Isotope-Labeled (Deuterated) | Structural Analog |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry | Gas-Liquid Chromatography |
| Intra-day Precision (%CV) | Typically ≤ 15% | Not explicitly stated, overall method CV ≤ 7%[1] |
| Inter-day Precision (%CV) | Typically ≤ 15% | Not explicitly stated, overall method CV ≤ 7%[1] |
| Accuracy (%Bias) | Typically within ±15% of the nominal value | Not explicitly stated |
| Matrix Effect Compensation | High | Variable |
| Extraction Recovery Tracking | High | Moderate to High |
¹ Data based on typical performance of validated LC-MS/MS methods for similar antidepressants like Fluoxetine and Paroxetine using their respective deuterated internal standards.[2][3][4][5][6] ² Data from a published Gas-Liquid Chromatography (GLC) method for the analysis of Zimeldine and Norzimelidine.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are representative protocols for both a modern LC-MS/MS method using a deuterated internal standard and a historical GLC method using a structural analog.
Method 1: LC-MS/MS Bioanalysis of Zimeldine with this compound Internal Standard
This protocol is based on established methods for similar antidepressant drugs and represents the current industry standard for bioanalysis.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zimeldine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses would be determined during method development).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses would be determined during method development, with a mass shift corresponding to the deuterium labeling).
-
Method 2: GLC Bioanalysis of Zimeldine with Loxapine Internal Standard
This protocol is based on a published method for the determination of Zimeldine and its metabolite, Norzimelidine.[1]
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 1 mL of plasma, add Loxapine as the internal standard.
-
The sample is made alkaline and extracted with an organic solvent.
-
The organic extract is evaporated to dryness.
-
The residue is reconstituted and derivatized with heptafluorobutyric anhydride to improve the chromatographic properties of Norzimelidine.[1]
2. Gas-Liquid Chromatography
-
Gas Chromatograph: A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer.
-
Column: A capillary column suitable for the analysis of basic drugs.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An oven temperature program is used to separate Zimeldine, derivatized Norzimelidine, and Loxapine.
3. Detection
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
- 1. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Contribution of Zimeldine-d6 to the Analyte Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accurate and precise results. Zimeldine-d6, a deuterated analog of the antidepressant Zimeldine, is often employed for this purpose. However, a critical aspect of method validation is to assess the isotopic contribution of the SIL-IS to the signal of the unlabeled analyte. This guide provides a comprehensive comparison and detailed experimental protocols to evaluate this potential cross-talk, ensuring the integrity of quantitative data.
Understanding Isotopic Contribution
Isotopic contribution, or cross-talk, refers to the signal interference from the stable isotope-labeled internal standard at the mass-to-charge ratio (m/z) of the analyte. This can arise from two primary sources: the presence of a small amount of unlabeled analyte as an impurity in the SIL-IS, and the natural isotopic abundance of elements within the SIL-IS that results in a mass overlap with the analyte.
Zimeldine has a chemical formula of C₁₆H₁₇BrN₂.[1] The presence of bromine is a significant consideration due to its two abundant stable isotopes, ⁷⁹Br (approximately 50.69% natural abundance) and ⁸¹Br (approximately 49.31% natural abundance).[2][3] This results in a characteristic M+2 isotopic pattern in the mass spectrum of Zimeldine. This compound has the molecular formula C₁₆H₁₁D₆BrN₂.[4] While the six deuterium atoms shift the primary mass, the isotopic distribution of bromine and carbon-13 can still lead to minor signal contributions at the m/z of the unlabeled Zimeldine.
Experimental Protocol for Evaluating Isotopic Contribution
A robust experimental design is crucial for accurately determining the extent of isotopic contribution. The following protocol outlines a standard procedure for this evaluation.
1. Preparation of Stock Solutions:
-
Zimeldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zimeldine in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
2. Preparation of Working Solutions:
-
Zimeldine Working Solutions: Prepare a series of calibration standards by serially diluting the Zimeldine stock solution to cover the expected analytical range.
-
This compound Working Solution: Prepare a working solution of this compound at the concentration to be used in the analytical method.
3. Sample Preparation:
-
Blank Sample: An analyte-free matrix (e.g., plasma, serum) without the analyte or internal standard.
-
Zero Sample (Blank + IS): The analyte-free matrix spiked with the this compound working solution.
-
Analyte-Only Samples: The analyte-free matrix spiked with the Zimeldine working solutions at various concentrations (without the internal standard).
-
Upper Limit of Quantification (ULOQ) Sample: The analyte-free matrix spiked with Zimeldine at the ULOQ concentration and the this compound working solution.
4. LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
Monitor the mass transitions for both Zimeldine and this compound.
5. Data Analysis:
-
In the Zero Sample, measure the peak area at the retention time and mass transition of Zimeldine. This signal represents the contribution from the this compound.
-
Calculate the percentage contribution of the this compound to the analyte signal at the Lower Limit of Quantification (LLOQ) of the assay. The contribution should ideally be less than 20% of the analyte response at the LLOQ.
-
In the analyte-only samples, measure any signal at the mass transition of this compound to assess for any potential isobaric interferences from the matrix or the analyte itself.
Data Presentation: Quantifying Isotopic Contribution
The following table summarizes hypothetical experimental data for the evaluation of the isotopic contribution of this compound to the Zimeldine signal.
| Sample Description | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Signal (Peak Area) | IS Signal (Peak Area) | % Contribution to LLOQ |
| Blank | 0 | 0 | Not Detected | Not Detected | N/A |
| Zero Sample (Blank + IS) | 0 | 50 | 500 | 2,500,000 | 5% |
| LLOQ | 1 | 50 | 10,000 | 2,495,000 | N/A |
| ULOQ | 1000 | 50 | 10,000,000 | 2,510,000 | N/A |
Calculation for % Contribution to LLOQ: (Analyte Signal in Zero Sample / Analyte Signal at LLOQ) * 100
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Isotopic Contribution Assessment
References
A Comparative Guide to Internal Standards for the Quantification of SSRIs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Selective Serotonin Reuptake Inhibitors (SSRIs) in biological matrices is paramount for clinical diagnostics, therapeutic drug monitoring, and pharmacokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.[1][2][3]
This guide provides a comparative analysis of commonly employed internal standards for the quantification of three widely prescribed SSRIs: fluoxetine, sertraline, and citalopram. We will explore the performance of two main categories of internal standards:
-
Deuterated (Stable Isotope-Labeled) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with some hydrogen atoms replaced by deuterium.[1][4] This results in a mass shift, allowing for differentiation by the mass spectrometer, while maintaining nearly identical physicochemical properties.[4]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. They are often more readily available and cost-effective than deuterated standards.
This guide will present a summary of quantitative data from published studies in clearly structured tables, detail the experimental protocols used, and provide a visual representation of the analytical workflow.
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of an analytical method. Deuterated internal standards are widely regarded as superior because they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[2] Structural analogs, while often acceptable, may have different extraction recoveries and chromatographic retention times, which can lead to less effective compensation for analytical variability.[2]
The following tables summarize the performance of different internal standards for the quantification of fluoxetine, sertraline, and citalopram based on data from various studies.
Table 1: Comparison of Internal Standards for Fluoxetine Quantification
| Internal Standard | Type | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Fluoxetine-d5 | Deuterated | 0.20–30[5] | 0.20[5] | < 15[5] | < 15[5] | 63-79[5] |
| Amitriptyline | Structural Analog | 0.25 - 40.00[6] | 0.27[6] | < 3.87[6] | < 3.87[6] | Not Reported |
| Oxazepam | Structural Analog | 2.0-1000[7] | 2.0[7] | < 12.5[7] | < 13.6[7] | Not Reported |
Table 2: Comparison of Internal Standards for Sertraline Quantification
| Internal Standard | Type | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Sertraline-d3 | Deuterated | Not specified in the provided results | Not specified in the provided results | Not specified in the provided results | Not specified in the provided results | Not specified in the provided results |
| Telmisartan | Structural Analog | 0.1 - 50[8] | 0.1[8] | < 4.40[8] | < 3.55[8] | 88-90[8] |
| Midazolam | Structural Analog | 1.0–100.0[9] | 1.0[9] | Not Reported | Not Reported | Not Reported |
Table 3: Comparison of Internal Standards for Citalopram Quantification
| Internal Standard | Type | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Citalopram-d6 | Deuterated | 10–500[10] | < 5[10] | < 10[10] | < 10[10] | Not Reported |
| Protriptyline | Structural Analog | 10-150[11] | 10[11] | Satisfactory[11] | Satisfactory[11] | High[11] |
| Clomipramine-d3 | Structural Analog | 25 to 2000 pg/mg[12] | 25 pg/mg[12] | 9.80-12.10[12] | 11.78-13.80[12] | 90-110[12] |
Experimental Workflow for SSRI Quantification
The general workflow for the quantification of SSRIs in biological samples involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the quantification of SSRIs using an internal standard, from sample preparation to final concentration determination.
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of fluoxetine, sertraline, and citalopram, compiled from various published methods.
Protocol 1: Quantification of Fluoxetine using Fluoxetine-d5 (Deuterated IS)
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 250 µL plasma sample, add the internal standard (Fluoxetine-d5) solution.
-
Condition an Oasis MCX SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).[5]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
Protocol 2: Quantification of Sertraline using Telmisartan (Structural Analog IS)
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add the internal standard (Telmisartan) solution.
-
Add a protein precipitating agent (e.g., acetonitrile) in a 1:3 ratio (plasma:acetonitrile).[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.[8]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Sertraline: Specific transitions would be optimized in the method development.
-
Telmisartan: Specific transitions would be optimized in the method development.
-
-
Protocol 3: Quantification of Citalopram using Citalopram-d6 (Deuterated IS)
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
System: An ultrafast analytical system like the Agilent RapidFire High-Throughput Mass Spectrometry system can be used for high throughput.[10]
-
Mobile Phase: Specific conditions would be optimized for the particular system.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Citalopram: Specific transitions would be optimized in the method development.
-
Citalopram-d6: Specific transitions would be optimized in the method development.
-
-
Conclusion
The choice of internal standard is a critical decision in the development of quantitative assays for SSRIs. Deuterated internal standards are generally the preferred choice as they provide the highest level of accuracy and precision by closely mimicking the behavior of the analyte throughout the analytical process. However, structural analogs can also be employed successfully, particularly when deuterated standards are unavailable or cost-prohibitive. The data presented in this guide, compiled from various studies, demonstrates that with careful method development and validation, both types of internal standards can be used to generate reliable quantitative data. Researchers should carefully consider the specific requirements of their assay, including the desired level of accuracy, cost, and availability of standards, when making their selection.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an improved method for the quantitation of sertraline in human plasma using LC-MS-MS and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zimeldine-d6: A Guide for Laboratory Professionals
The proper disposal of Zimeldine-d6, a deuterated analog of the antidepressant drug zimelidine used in research settings, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a research-grade pharmaceutical compound, this compound requires a disposal protocol that adheres to guidelines for chemical and pharmaceutical waste. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for its disposal.
Understanding the Regulatory Framework
The disposal of chemical waste, including research-grade pharmaceuticals, is governed by stringent regulations. In the United States, the primary federal law regulating hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[1][2][3] Research institutions must also comply with state and local regulations, which may be more stringent than federal requirements.[3] For any controlled substances, the Drug Enforcement Administration (DEA) has specific disposal mandates.[3]
Prioritizing Safety: The Role of the Safety Data Sheet (SDS)
Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS, provided by the chemical supplier, contains detailed information about the compound's physical and chemical properties, hazards, handling precautions, and, most importantly, specific disposal recommendations. While a specific, publicly available SDS for this compound was not identified in the search, it is the user's responsibility to obtain it from the vendor.
Based on general information for similar research compounds, this compound should be handled in a laboratory fume hood, and personnel should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
Step-by-Step Disposal Procedure
In the absence of a specific SDS, the following general procedure, which aligns with best practices for the disposal of research-grade pharmaceutical compounds, should be followed. This process is designed to minimize risk and ensure compliance.
-
Hazardous Waste Determination: The first critical step is to determine if this compound is classified as hazardous waste. This determination is typically based on the characteristics of ignitability, corrosivity, reactivity, and toxicity, as defined by the EPA.[2] Given that it is a complex organic molecule and an analog of a pharmaceutical, it is highly probable that it will be considered hazardous waste.
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution, such as the accumulation start date and the specific hazards (e.g., "Toxic").
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Contacting Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's EHS office. EHS professionals are trained in the proper procedures for the collection, transportation, and ultimate disposal of hazardous chemical waste. They will arrange for pickup by a licensed hazardous waste vendor.
-
Incineration: The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted hazardous waste facility.[4] This high-temperature process ensures the complete destruction of the chemical, preventing its release into the environment.
Disposal of Deuterated Compounds
While deuterium itself is a stable, non-radioactive isotope of hydrogen, the disposal of a deuterated compound like this compound is dictated by the properties of the entire molecule, not just the deuterium. Some simple deuterated compounds, like deuterium oxide (heavy water), may be considered non-hazardous and suitable for sanitary sewer disposal in small quantities. However, this does not apply to complex organic molecules. The presence of deuterium does not alter the fundamental chemical hazards of the parent compound.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers must always consult the specific Safety Data Sheet for this compound and adhere to all applicable federal, state, and institutional regulations for chemical waste disposal. Your institution's Environmental Health and Safety office is the primary resource for guidance on waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
